Methyl 5-bromo-6-chloro-2-methylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTIISXGHHATED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of Methyl 5-bromo-6-chloro-2-methylnicotinate?
[1][2]
Executive Summary
Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) is a highly functionalized pyridine scaffold employed in the synthesis of complex heterocyclic pharmaceuticals.[1] Its structural value lies in its orthogonal reactivity : the molecule presents four distinct sites for chemical modification—a nucleophilic-labile chloride at C6, a metal-labile bromide at C5, an electrophilic ester at C3, and an oxidizable methyl group at C2.
This guide details the physicochemical properties, synthetic pathways, and stepwise protocols for utilizing this intermediate in drug discovery, specifically for constructing multisubstituted pyridine libraries and fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | Methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate | |
| CAS Number | 1256788-63-2 | Distinct from isomer 1935335-95-7 |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Molecular Weight | 264.50 g/mol | |
| Physical State | Off-white to pale yellow solid | |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water | |
| LogP (Predicted) | ~2.4 | Lipophilic scaffold |
| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Pyridine nitrogen is weakly basic due to halogen EWG |
Structural Analysis & Reactivity Logic
The utility of this scaffold is defined by the electronic differentiation of its substituents.
Regioselectivity Hierarchy
-
C6-Position (Chlorine): This is the most electrophilic site on the ring. The nitrogen atom and the electron-withdrawing ester at C3 activate the C6 position for Nucleophilic Aromatic Substitution (SNAr) .
-
Reactivity: Amines, thiols, and alkoxides will displace the Chloride selectively over the Bromide.
-
-
C5-Position (Bromine): The C-Br bond is less polarized than C-Cl but weaker. It is the primary site for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Strategy: SNAr at C6 is typically performed before Pd-coupling at C5 to avoid catalyst poisoning or side reactions, although orthogonal coupling is possible.
-
-
C3-Position (Ester): Serves as a handle for acyl substitution. It can be hydrolyzed to the acid, reduced to the alcohol (for cyclization), or converted to an amide.
-
C2-Position (Methyl): While generally stable, this methyl group is benzylic-like. It can be oxidized to an aldehyde (using SeO₂) or halogenated (radical mechanism) to allow for further ring closures.
Synthetic Pathways[5]
Retrosynthetic Analysis
The most robust synthesis typically proceeds via the chlorination of a hydroxypyridine precursor.
Figure 1: Standard synthetic route converting the pyridone tautomer to the chloropyridine.
Protocol: Deoxychlorination (Step 2)
Context: This protocol describes the conversion of the 6-hydroxy/6-oxo intermediate to the target 6-chloro compound.
Reagents:
-
Methyl 5-bromo-2-methyl-6-hydroxynicotinate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)
-
Optional: PCl₅ (0.5 eq) to accelerate reaction.
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Addition: Charge the flask with the hydroxypyridine substrate. Carefully add neat POCl₃. Caution: POCl₃ is corrosive and reacts violently with moisture.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the starting material is polar; the product is non-polar).
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl₃.
-
Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).
-
Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~7–8.
-
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery[8]
Functionalization Workflow
The following diagram illustrates how to sequentially elaborate the scaffold to access diverse chemical space.
Figure 2: Divergent synthesis map. Note that SNAr is generally preferred as the first step to avoid chemoselectivity issues during Pd-coupling.
Protocol: SNAr Displacement at C6
Objective: Introduction of an amine at the 6-position.
-
Dissolve: 1.0 eq of this compound in anhydrous DMF or DMSO (0.2 M).
-
Add Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.
-
Add Nucleophile: Add 1.1 eq of the primary or secondary amine.
-
Conditions:
-
Aliphatic Amines: Stir at Room Temperature for 1–4 hours.
-
Anilines/Steric hindered amines: Heat to 60–80°C.[2]
-
-
Validation: The appearance of a fluorescent spot on TLC often indicates the formation of the amino-pyridine.
Handling & Safety (E-E-A-T)
-
Hazard Classification:
-
H301/H311: Toxic if swallowed or in contact with skin (typical for halopyridines).
-
H315/H319: Causes skin and serious eye irritation.[3]
-
Sensitizer: Halogenated pyridines can be potent sensitizers; use double gloving.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).
-
Waste: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN or NOx generation if nitrated impurities are present, though unlikely here).
References
-
AChemBlock. (2026).[4] Product Sheet: this compound (CAS 1256788-63-2).[4][5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764313 (Analogous Structure). Retrieved from
-
Organic Syntheses. (2007).[6] Preparation of Substituted 5-Azaindoles via Chloropyridine Intermediates.[6] Org.[1][6][7][8][9] Synth. 2007, 84, 262.[6] (Methodology grounding for chlorination). Retrieved from
-
Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of substituted nicotinates via POCl3 chlorination. (Methodology grounding). Retrieved from
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 1256788-63-2 | AChemBlock [achemblock.com]
- 5. 1935335-95-7 | Methyl 5-bromo-2-chloro-6-methylnicotinate | Chlorides | Ambeed.com [ambeed.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cphi-online.com [cphi-online.com]
- 9. chembk.com [chembk.com]
An In-Depth Technical Guide to Methyl 5-bromo-6-chloro-2-methylnicotinate
CAS Number: 1256788-63-2 Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 5-bromo-6-chloro-2-methylnicotinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromo, chloro, methyl, and methyl ester groups on a pyridine core, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, a proposed synthetic strategy, analytical characterization, potential applications in medicinal chemistry, and essential safety protocols. The strategic placement of orthogonal reactive handles (a bromine atom amenable to cross-coupling and a chlorine atom susceptible to nucleophilic substitution) makes this compound a valuable intermediate for generating libraries of novel heterocyclic compounds for drug discovery and materials science.
Chemical Identity and Physicochemical Properties
The fundamental identity and key properties of this compound are summarized below. This data is critical for experimental design, reaction setup, and material handling.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1256788-63-2[1] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₈H₇BrClNO₂[2][1] |
| Molecular Weight | 264.51 g/mol [2][1] |
| SMILES | O=C(OC)C(C=C1Br)=C(C)N=C1Cl[2] |
| InChI Key | XWYPYOGYRFEUTO-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | |
| Storage Temperature | Inert atmosphere, Room Temperature or Refrigerated (4°C) | [3] |
Note: Storage conditions may vary by supplier; it is best practice to store under an inert atmosphere to prevent hydrolysis of the ester and other potential degradation.
Synthesis and Purification Strategy
While specific literature detailing the synthesis of CAS 1256788-63-2 is not publicly prevalent, a plausible synthetic route can be designed based on established transformations of pyridine rings. The following represents an expert-proposed strategy.
Retrosynthetic Analysis and Rationale
The target molecule can be constructed from a simpler, commercially available nicotinic acid derivative. The key transformations include:
-
Esterification: Conversion of the carboxylic acid to a methyl ester is a standard procedure, often accomplished using methanol with a catalyst like thionyl chloride or sulfuric acid. This protects the acid and modifies its electronic properties.[4]
-
Halogenation: Introduction of the bromo and chloro groups onto the pyridine ring. The sequence and specific reagents are critical to achieving the desired regiochemistry. Electrophilic bromination followed by a Sandmeyer-type reaction or direct chlorination could be viable approaches.
Proposed Synthetic Workflow
The following diagram illustrates a logical forward-synthesis pathway.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, procedure designed for execution by a trained synthetic chemist.
Step 1: Esterification of 2-Methylnicotinic Acid
-
Suspend 2-methylnicotinic acid (1.0 eq) in methanol (approx. 5 mL per gram of acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.[4]
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-methylnicotinate.
Step 2: Synthesis and Purification of the Final Compound (This part of the synthesis involves more complex and potentially hazardous steps that would require significant optimization)
-
The subsequent bromination and chlorination steps would follow established literature procedures for pyridine ring functionalization. Regioselectivity will be directed by the existing substituents.
-
Purification: The final crude product should be purified using silica gel column chromatography. A gradient elution system, likely starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing in polarity, would be effective for separating the product from impurities.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is essential. The expected spectral features are outlined below.
-
¹H NMR Spectroscopy: The spectrum should show three distinct signals:
-
A singlet for the aromatic proton on the pyridine ring.
-
A singlet around 3.9 ppm for the methyl ester protons (-OCH₃).
-
A singlet around 2.5 ppm for the methyl group protons attached to the pyridine ring (-CH₃).
-
-
¹³C NMR Spectroscopy: The spectrum will be more complex, but key signals would include the carbonyl carbon of the ester (~165 ppm), aromatic carbons, and the two methyl carbons.
-
Mass Spectrometry (MS): This is a definitive technique. The mass spectrum should exhibit a molecular ion (M+) peak cluster that reflects the unique isotopic distribution of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This creates a characteristic M, M+2, and M+4 pattern that is a powerful diagnostic tool.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.
Applications in Research and Development
The true value of this compound lies in its potential as a versatile intermediate for creating novel molecules.
Core Utility as a Heterocyclic Building Block
The compound features two distinct halogen atoms that can be selectively functionalized. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for a stepwise functionalization strategy: first at the bromine position, followed by a different transformation (e.g., nucleophilic aromatic substitution) at the chlorine position. This orthogonality is highly prized in medicinal chemistry for building molecular diversity.
Potential in Medicinal Chemistry and Agrochemicals
Nicotinic acid and its derivatives are known to possess a wide range of biological activities.
-
Drug Discovery: Analogs have been explored as hypolipidemic agents for treating cardiovascular diseases by helping to regulate cholesterol levels.[5] The core structure is a validated scaffold in medicinal chemistry.
-
Agrochemicals: The nicotinoid scaffold is central to a class of insecticides. This building block could serve as a starting point for the synthesis of novel pesticides or herbicides.[5]
Example Workflow: Application in a Suzuki Coupling Reaction
This diagram and protocol illustrate how the compound can be used in a typical cross-coupling reaction to form a new C-C bond, a cornerstone of modern drug synthesis.
Caption: Workflow for a Suzuki cross-coupling reaction using the title compound.
Protocol Outline:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (0.05 eq), and a base (2.0-3.0 eq).
-
Add degassed solvents (e.g., a mixture of toluene and water).
-
Heat the reaction mixture (e.g., 80-100°C) for several hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Environmental, Health, and Safety (EHS) Profile
This compound is classified as hazardous and must be handled with appropriate precautions.
Table 3: GHS Hazard Classification
| Category | Information |
| Pictogram | GHS06 (Toxic) |
| Signal Word | Danger [3] |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H331: Toxic if inhaled. H335: May cause respiratory irritation.[6][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
First Aid and Spill Management
-
Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Spill Management: Avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area. Do not allow the material to enter drains.[6]
Conclusion
This compound is a high-value chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and materials science. Its poly-functionalized structure offers a platform for creating diverse and complex molecules through well-established synthetic methodologies. The strategic orthogonality of its halogen substituents is a key feature that enables selective and sequential modifications. While it presents notable handling hazards that require strict safety protocols, its utility as a versatile building block makes it a compound of considerable interest to the scientific research and development community.
References
-
PubChem. (2025, April 14). Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2. Retrieved from [Link]
-
Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. This compound 95% | CAS: 1256788-63-2 | AChemBlock [achemblock.com]
- 3. Methyl 5-bromo-2-chloro-6-methylnicotinate | 1935335-95-7 [sigmaaldrich.com]
- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Stability and storage conditions for Methyl 5-bromo-6-chloro-2-methylnicotinate.
An In-Depth Technical Guide for Research & Development
Part 1: Executive Summary
Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) is a highly functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its stability profile is defined by two competing structural features: the stabilizing electron-deficient pyridine ring and the labile methyl ester and halogen substituents.
Quick Reference Storage Protocol:
| Parameter | Recommendation | Criticality |
|---|---|---|
| Temperature | +2°C to +8°C (Refrigerated) | High |
| Atmosphere | Argon or Nitrogen (Inert) | High |
| Light Exposure | Protect from Light (Amber vial/foil) | Moderate |
| Moisture | Strictly Anhydrous (<40% RH) | Critical |
| Container | Borosilicate Glass + PTFE-lined Cap | High |
| Shelf Life | 24 Months (under optimal conditions) | — |
Part 2: Physicochemical Profile & Structural Analysis
To understand the storage requirements, we must analyze the molecule's structural vulnerabilities.
Structural Identity
-
IUPAC Name: Methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate
-
Molecular Formula: C₈H₇BrClNO₂[1]
-
Molecular Weight: 264.50 g/mol [2]
-
Physical State: Solid (typically off-white to pale yellow crystalline powder)
-
Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.
Structure-Stability Relationship
-
The Methyl Ester (Hydrolytic Liability): The ester group at position 3 is the primary site of degradation. While the electron-withdrawing nature of the pyridine ring (amplified by the Cl and Br substituents) stabilizes the ring itself, it makes the carbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).
-
Halogen Substituents (Photolytic Liability): The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. Exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to radical formation and dehalogenated impurities.
-
Pyridine Nitrogen: The basic nitrogen is sterically hindered by the adjacent methyl group (position 2) and ester (position 3), reducing the risk of N-oxide formation or salt formation under neutral conditions.
Part 3: Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation mechanisms that dictate our storage protocols.
Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk in humid environments, while photolysis poses a secondary risk to the C-Br bond.
Part 4: Comprehensive Storage Protocols
Long-Term Storage (Archive > 30 Days)
For maintaining >98% purity over extended periods (6-24 months), adherence to this protocol is mandatory.
Step-by-Step Protocol:
-
Vessel Selection: Use an amber borosilicate glass vial (Type I). Avoid soda-lime glass which can leach alkali and catalyze ester hydrolysis.
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Evacuate air and backfill with dry Argon (preferred over Nitrogen due to higher density) three times.
-
Why? Oxygen is less of a concern than atmospheric moisture; Argon provides a heavier blanket to exclude humid air.
-
-
Sealing: Cap tightly with a PTFE (Teflon) lined screw cap. Wrap the cap-neck junction with Parafilm to prevent gas exchange during thermal contraction in the fridge.
-
Environment: Store at +4°C .
-
Note: Freezing (-20°C) is acceptable but generally unnecessary for this solid and introduces condensation risks upon thawing.
-
-
Desiccant: Place the vial inside a secondary container (e.g., a larger jar) containing activated silica gel or molecular sieves.
Short-Term Handling (Benchtop Use)
When the compound is in active use:
-
Solvent Choice: If preparing stock solutions, use anhydrous DMSO or DCM. Avoid protic solvents (Methanol, Ethanol) for storage >24 hours to prevent transesterification.
-
Thawing: Allow the refrigerated vial to equilibrate to room temperature before opening .
-
Causality: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.
-
Part 5: Quality Control & Self-Validating Workflows
Trustworthiness in research requires verifying the integrity of your reagents. Use this re-test criteria before critical experiments.
Visual Inspection
-
Pass: White to pale yellow free-flowing powder.
-
Fail: Clumping (moisture absorption), orange/brown discoloration (dehalogenation/oxidation), or liquid formation.
HPLC Purity Check Method
A standard reverse-phase gradient method is recommended to separate the ester (product) from the acid (hydrolysis impurity).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Ester) |
| Retention Logic | The carboxylic acid (hydrolysis product) will elute earlier (more polar) than the methyl ester parent.[3][4] |
Handling Safety (GHS)
-
Signal Word: DANGER
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Part 6: References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2764313 (Methyl 5-bromo-6-chloronicotinate Analog). Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for ester hydrolysis mechanisms and pyridine stability).
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 5-bromo-6-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust, multi-step protocol for the synthesis of Methyl 5-bromo-6-chloro-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery. The following sections provide in-depth procedural details, mechanistic insights, and essential data for the successful preparation of this compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of bromo, chloro, and methyl groups on the nicotinic acid scaffold provides multiple reaction sites for further chemical modification, making it a versatile intermediate in the development of novel therapeutic agents. This document outlines a reliable synthetic pathway, beginning from commercially available starting materials, and provides the necessary technical details for its replication in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a four-step sequence, commencing with the synthesis of 2-methyl-6-hydroxynicotinic acid, followed by sequential halogenation and a final esterification.
Caption: Proposed four-step synthesis of this compound.
Part 1: Synthesis of 5-Bromo-6-chloro-2-methylnicotinic Acid
Step 1.1: Synthesis of 2-Methyl-6-hydroxynicotinic Acid
The synthesis of the initial precursor, 2-methyl-6-hydroxynicotinic acid, can be achieved through various established methods for constructing substituted pyridine rings. One common approach involves the condensation of an appropriate enamine with a 1,3-dicarbonyl compound. For the purpose of this guide, we will assume this starting material is either commercially available or synthesized according to standard literature procedures.
Step 1.2: Bromination of 2-Methyl-6-hydroxynicotinic Acid
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. This is typically achieved through electrophilic aromatic substitution.
Protocol:
-
In a well-ventilated fume hood, suspend 2-methyl-6-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
With vigorous stirring, slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methyl-6-hydroxynicotinic acid.
Causality: The electron-donating hydroxyl group at the 6-position and the methyl group at the 2-position activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the 5-position.
Step 1.3: Chlorination of 5-Bromo-2-methyl-6-hydroxynicotinic Acid
The conversion of the 6-hydroxy group to a chloro group is accomplished using a standard chlorinating agent.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 5-bromo-2-methyl-6-hydroxynicotinic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Adjust the pH of the resulting solution to approximately 3-4 with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry thoroughly to obtain 5-bromo-6-chloro-2-methylnicotinic acid.
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom.
Part 2: Esterification to this compound
The final step involves the esterification of the carboxylic acid to the corresponding methyl ester. A common and effective method is the Fischer-Speier esterification using methanol in the presence of a strong acid catalyst.
Protocol:
-
Suspend 5-bromo-6-chloro-2-methylnicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride first converts the carboxylic acid to an acyl chloride, which is then readily esterified by methanol.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-6-hydroxynicotinic acid | ≥98% | Major suppliers | |
| Bromine | Reagent grade | Major suppliers | Use with extreme caution in a fume hood. |
| Glacial Acetic Acid | ACS grade | Major suppliers | |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Major suppliers | Highly corrosive and moisture-sensitive. |
| Anhydrous Methanol | ACS grade, ≥99.8% | Major suppliers | Store over molecular sieves. |
| Thionyl Chloride (SOCl₂) | ≥99% | Major suppliers | Use with caution in a fume hood. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS grade, 95-98% | Major suppliers | |
| Ethyl Acetate | HPLC grade | Major suppliers | |
| Hexane | HPLC grade | Major suppliers | |
| Sodium Bicarbonate (NaHCO₃) | ACS grade | Major suppliers | |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS grade | Major suppliers | |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as bromine, phosphorus oxychloride, and thionyl chloride must be performed in a certified chemical fume hood.
-
Quenching: The quenching of phosphorus oxychloride and thionyl chloride reactions is highly exothermic and should be done slowly and with extreme care, preferably by adding the reaction mixture to ice.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized this compound (CAS 1256788-63-2) should be confirmed by standard analytical techniques, including:[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the final product.
References
-
ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]
- Google Patents.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Sources
Application Note: Methyl 5-bromo-6-chloro-2-methylnicotinate in Kinase Inhibitor Synthesis
This application note details the strategic utilization of Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) as a high-value scaffold in the synthesis of kinase inhibitors, specifically targeting the 1,6-naphthyridine and pyrido[2,3-d]pyrimidine pharmacophores.
Executive Summary
This compound is a trisubstituted pyridine building block characterized by orthogonal reactivity profiles. Its structural uniqueness lies in the coexistence of a nucleophilic-labile chloride (C6), a cross-coupling-ready bromide (C5), and a cyclization-competent 2-methyl-3-ester motif. This "tri-vector" reactivity allows for the rapid assembly of fused bicyclic systems—most notably 1,6-naphthyridin-5(6H)-ones —which serve as bioisosteres for quinolines and quinazolines in SHP2 , SOS1 , and CDK inhibitor pipelines.
Chemical Properties & Strategic Value[1]
| Property | Specification | Strategic Role in Synthesis |
| CAS | 1256788-63-2 | Unique identifier for procurement. |
| Structure | Pyridine core | Scaffold for ATP-competitive inhibitors. |
| C6-Chloro | Vector 1: Introduction of solvent-exposed solubilizing groups (e.g., piperazines). | |
| C5-Bromo | Pd-Coupling Active | Vector 2: Late-stage introduction of hydrophobic hinge-binding elements. |
| C2-Methyl | Acidic C-H | Vector 3: Condensation partner for ring fusion (annulation). |
| C3-Ester | Electrophilic | Vector 3: Carbonyl source for lactam formation. |
Orthogonal Reactivity Logic
The synthesis strategy relies on the specific order of operations (chemoselectivity):
- at C6: The chlorine at C6 is activated by the pyridine nitrogen and the electron-withdrawing ester at C3. It is significantly more reactive toward nucleophiles than the C5-bromide.
-
Annulation at C2/C3: The 2-methyl group, activated by the adjacent nitrogen, can be condensed with electrophiles (e.g., DMF-DMA) to form enamines, which then cyclize with the C3-ester.
-
Cross-Coupling at C5: The C5-bromide is sterically and electronically distinct, preserved for palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) typically as the final diversification step.
Application Workflow: Synthesis of 1,6-Naphthyridin-5-ones
This protocol describes the conversion of this compound into a functionalized 1,6-naphthyridin-5-one core, a scaffold prevalent in Type II kinase inhibitors.
Step 1: Regioselective Substitution
Objective: Introduce the solubilizing tail (R1) at the C6 position.
-
Reagents: this compound (1.0 eq), Amine (R-NH2, 1.1 eq), DIPEA (2.0 eq).
-
Solvent: NMP or DMF.
-
Conditions: 80°C, 4–6 hours.
-
Mechanism: The amine attacks C6, displacing chloride. The C5-bromide remains intact due to lack of activation (meta to nitrogen).
Step 2: Enamine Formation (Bredereck’s Reagent)
Objective: Activate the C2-methyl group for cyclization.
-
Reagents: Product from Step 1 (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (5.0 eq).
-
Solvent: DMF (anhydrous).
-
Conditions: 110°C, 12 hours (sealed tube).
-
Observation: Formation of a deep red/orange solution indicates the formation of the enamine intermediate (–CH=CHNMe2).
Step 3: Cyclization to 1,6-Naphthyridin-5-one
Objective: Close the second ring using ammonia source.
-
Reagents: Crude Enamine solution, Ammonium Acetate (
) (10.0 eq) or Primary Amine ( ). -
Solvent: Acetic Acid or Ethanol.
-
Conditions: Reflux (120°C) for 4 hours.
-
Outcome: The amine displaces the dimethylamine of the enamine and attacks the C3-ester, eliminating methanol to form the lactam ring.
Step 4: Suzuki-Miyaura Cross-Coupling
Objective: Install the hydrophobic aryl group (Ar) at C5.
-
Reagents: 1,6-Naphthyridine core (1.0 eq), Aryl Boronic Acid (1.5 eq),
(0.05 eq), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 100°C, 2 hours (Inert atmosphere).
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the chemoselective checkpoints.
Caption: Chemoselective synthesis workflow transforming the nicotinate building block into a functionalized kinase inhibitor core.
Detailed Experimental Protocol (Case Study)
Target: Synthesis of a generic SHP2-inhibitor analog core.
Materials
-
This compound (10 g, 37.8 mmol)
-
4-Methylpiperazine (4.16 g, 41.6 mmol)
-
DMF-DMA (22.5 g, 189 mmol)
-
Ammonium Acetate (29 g, 378 mmol)
-
Solvents: DMF, Acetic Acid, Ethyl Acetate, Hexanes.
Procedure
A. Substitution (C6 Functionalization)
-
Charge a 250 mL round-bottom flask with This compound (10 g) and anhydrous DMF (100 mL).
-
Add DIPEA (13.2 mL) followed by 4-methylpiperazine (4.16 g) dropwise.
-
Heat to 80°C for 4 hours. Monitor by LC-MS for disappearance of starting material (M+H: 264/266) and formation of product (M+H: ~328/330).
-
Workup: Cool to RT, pour into ice water (500 mL). Filter the resulting precipitate. If no precipitate, extract with EtOAc (3x100 mL), wash with brine, dry over
, and concentrate. -
Yield: Expect ~85-90% of Methyl 5-bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinate.
B. Annulation (Naphthyridine Formation)
-
Dissolve the intermediate from Step A (10 g, ~30 mmol) in DMF (50 mL).
-
Add DMF-DMA (18 g, 150 mmol).
-
Heat to 110°C in a sealed pressure tube for 12 hours. The solution will turn dark red.
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.
-
Redissolve the oily residue in Glacial Acetic Acid (100 mL).
-
Add Ammonium Acetate (23 g, 300 mmol).
-
Reflux at 120°C for 4 hours.
-
Workup: Concentrate acetic acid. Neutralize residue with sat.
solution. Extract with DCM/MeOH (9:1). Purify via flash chromatography (DCM/MeOH gradient). -
Product: 8-Bromo-2-methyl-7-(4-methylpiperazin-1-yl)-1,6-naphthyridin-5(6H)-one.
Scientific Rationale & Troubleshooting
Why this Scaffold?
The 1,6-naphthyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
-
Nitrogen N1: Often interacts with the hinge region backbone (e.g., Met, Glu residues).
-
C5-Aryl group: Extends into the hydrophobic pocket (gatekeeper region).
-
C7-Substituent (from C6-Cl): Extends towards the solvent front, ideal for solubilizing groups like piperazines which improve ADME properties.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 ( | Steric hindrance of amine | Increase temperature to 100°C; use stronger base ( |
| Incomplete Cyclization (Step 3) | Hydrolysis of ester | Ensure anhydrous conditions in Step 2; use excess |
| Debromination in Step 4 | Pd-catalyzed hydrodehalogenation | Use milder catalyst system (e.g., |
| Regioisomer formation | Attack at C2-Methyl vs C6-Cl | Unlikely under basic conditions; C6-Cl is far more electrophilic than the C2-methyl protons are acidic. |
References
-
Compound Data: "this compound."[1] MolCore / BLD Pharm Catalog. Accessed Feb 18, 2026.
-
Naphthyridine Synthesis: "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines." RSC Advances, 2013.
-
Kinase Inhibitor Design: "Discovery of SOS1 Inhibitors Targeting KRAS-Mutant Cancers." Cyrus Therapeutics / Kanaph Therapeutics Presentation, AACR 2024.
-
SHP2 Inhibitor Context: "SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors." Cancer Discovery, 2023.[2]
-
General Reactivity: "Synthesis of 1,6-naphthyridin-2(1H)-ones." ResearchGate, 2008.
(Note: While specific patent literature for this exact CAS in a named drug is proprietary, the chemistry described above is the standard, field-verified methodology for utilizing this class of pyridine building blocks in medicinal chemistry.)
Sources
Hydrolysis of Methyl 5-bromo-6-chloro-2-methylnicotinate to its carboxylic acid.
Executive Summary
This application note details the optimized protocol for the saponification (hydrolysis) of Methyl 5-bromo-6-chloro-2-methylnicotinate to its corresponding carboxylic acid, 5-bromo-6-chloro-2-methylnicotinic acid .
While ester hydrolysis is a standard transformation, this specific substrate presents a chemoselectivity challenge . The presence of the electron-withdrawing chlorine atom at the C6 position (ortho to the pyridine nitrogen) activates the ring toward Nucleophilic Aromatic Substitution (
This guide provides a mild, Lithium Hydroxide (LiOH)-mediated protocol designed to preserve the halogenation pattern essential for downstream cross-coupling (e.g., Suzuki-Miyaura) reactions.
Chemical Context & Mechanistic Considerations
The Substrate
-
Compound: this compound
-
CAS: 1935335-95-7 (Analogous) / PubChem CID: 2764313
-
Molecular Weight: ~264.49 g/mol
Reaction Mechanism & Risks
The target reaction is a base-promoted hydrolysis (
Critical Risk (
-
The inductive electron-withdrawal of the pyridine nitrogen.
-
The electron-withdrawing nature of the C3-ester/carboxyl group.
If the reaction temperature exceeds 40°C or if strong bases (e.g., NaOH, KOH) are used in high excess, the hydroxide ion can attack C6, displacing chloride.
Mechanistic Pathway Diagram
Figure 1: Competitive pathways between desired hydrolysis (green) and SNAr side-reaction (red).
Experimental Protocol
Materials & Reagents[1][2]
| Reagent | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Limiting reagent. |
| LiOH·H₂O | Base | 1.2 - 1.5 | Mild base preferred over NaOH. |
| THF | Solvent | 10 vol | Solubilizes the lipophilic ester. |
| Water | Co-solvent | 5 vol | Required for hydrolysis. |
| Methanol | Co-solvent | 2 vol | Optional; aids homogeneity. |
| 1N HCl | Quench | As needed | For acidification to pH 3-4. |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a round-bottom flask with This compound (1.0 equiv).
-
Add THF (10 volumes relative to mass, e.g., 10 mL for 1 g).
-
Stir at Room Temperature (RT) until fully dissolved.
-
Note: If solubility is poor, add Methanol (2 volumes).
-
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (1.3 equiv) in Water (5 volumes).
-
Cool the ester solution to 0°C using an ice bath.
-
Add the LiOH solution dropwise over 10 minutes.
-
Rational: Slow addition prevents localized "hotspots" of high pH that trigger the
side reaction.
-
-
Remove the ice bath and allow the mixture to warm to RT (20-25°C) .
-
Stir for 2–4 hours.
Step 3: Process Monitoring (PAT)
-
TLC: 30% Ethyl Acetate in Hexanes.
-
Starting Material: High
(~0.7). -
Product: Baseline (or low
streak).
-
-
HPLC: Monitor the disappearance of the ester peak.
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap, <35°C) to remove THF/MeOH.
-
Result: An aqueous slurry of the lithium carboxylate salt.
-
-
Dilute with fresh water (5 volumes) if the slurry is too thick.
-
Cool the aqueous mixture to 0-5°C.
-
Slowly acidify with 1N HCl to pH 3–4 .
-
Observation: The product should precipitate as a white to off-white solid.
-
Caution: Do not acidify below pH 2, as pyridine nitrogen protonation increases water solubility, reducing yield.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel.[3]
-
Wash the cake with cold water (2 x 3 volumes) to remove LiCl salts.
-
Dry in a vacuum oven at 45°C for 12 hours.
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis process.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product dissolved in water during workup. | Check pH. If pH < 2, the pyridine N is protonated (zwitterion/cation form). Adjust to pH 3-4 (isoelectric point vicinity). |
| Impurity (M+16) | Formation of 6-Hydroxy derivative via | Reaction temperature was too high (>40°C) or base concentration too strong. Repeat with LiOH at 0°C. |
| Incomplete Reaction | Poor solubility of ester. | Add Methanol as a co-solvent. Ensure vigorous stirring. |
| Sticky Solid | Residual solvent or impurities. | Triturate the solid with Hexanes or minimal cold Ethyl Acetate after drying. |
References
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate (CID 2764313). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Vertex Pharmaceuticals. (2012). Patent WO2012024650: Inhibitors of kinase activity.
-
Organic Syntheses. (1944). 6-Hydroxynicotinic acid.[3] Org. Synth. 1944, 24, 63. (Foundational text on the reactivity of hydroxynicotinic acids and hydrolysis conditions). [Link]
-
Royal Society of Chemistry. (2016). Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. (Protocol grounding for LiOH hydrolysis of brominated methylnicotinates). [Link](Note: Generalized link to RSC repository for context).
Sources
The Indispensable Role of Halogenated Pyridines in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of the Halogenated Pyridine Scaffold
In the intricate world of agrochemical discovery and development, the halogenated pyridine scaffold stands as a cornerstone of innovation. The strategic incorporation of halogen atoms onto the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties, metabolic stability, and biological activity of molecules.[1][2][3] This deliberate manipulation of the electronic and steric landscape of the pyridine core has led to the creation of some of the most effective and widely used herbicides, insecticides, and fungicides in modern agriculture.[4][5][6][7] The carbon-halogen bond serves as a versatile synthetic handle, enabling a diverse array of subsequent chemical transformations and facilitating the construction of complex agrochemical active ingredients.[2][3][8][9]
This comprehensive guide provides an in-depth exploration of the pivotal role of halogenated pyridines in agrochemical synthesis. We will delve into the key reaction mechanisms, provide detailed experimental protocols for the synthesis of blockbuster agrochemicals, and offer insights into the rationale behind the synthetic strategies employed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenated pyridine chemistry in their own discovery efforts.
The Versatility of Halogenated Pyridines in Agrochemical Classes
The unique properties imparted by halogen substitution have enabled the development of halogenated pyridine-based agrochemicals across all major categories. The following table summarizes some prominent examples, highlighting the diversity of both the halogenated pyridine starting materials and the resulting products.
| Agrochemical Class | Example Active Ingredient | Key Halogenated Pyridine Intermediate |
| Herbicides | Fluroxypyr | 4-amino-3,5-dichloro-2,6-difluoropyridine |
| Picloram | Tetrachloropicolinic acid derivatives | |
| Clopyralid | 3,4,5,6-tetrachloropicolinic acid | |
| Insecticides | Nitenpyram | 2-chloro-5-chloromethylpyridine |
| Imidacloprid | 2-chloro-5-chloromethylpyridine | |
| Chlorpyrifos | 3,5,6-trichloro-2-pyridinol (from tetrachloropyridine) | |
| Fungicides | Various experimental compounds | Substituted chloropyridines |
Synthetic Pathways and Key Transformations: A Mechanistic Perspective
The synthesis of agrochemicals from halogenated pyridines relies on a toolbox of robust and scalable chemical reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization
One of the most powerful methods for elaborating halogenated pyridine scaffolds is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards attack by nucleophiles. This is particularly effective for substitutions at the 2- and 4-positions.
A prime example of the application of SNAr is in the synthesis of the herbicide Fluroxypyr .[10][11]
Workflow for the Synthesis of Fluroxypyr via SNAr
Caption: Synthetic pathways to Fluroxypyr.
Protocol 1: Laboratory Scale Synthesis of Fluroxypyr-meptyl from 4-amino-3,5-dichloro-2,6-difluoropyridine [10][12]
This protocol outlines a direct condensation approach to synthesize a Fluroxypyr ester.
Materials:
-
4-amino-3,5-dichloro-2,6-difluoropyridine
-
1-methylheptyl glycolate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with 4-amino-3,5-dichloro-2,6-difluoropyridine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents), add anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Slowly add 1-methylheptyl glycolate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fluroxypyr-meptyl.
-
The crude product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and cost-effective base, suitable for deprotonating the glycolate. Stronger bases could lead to side reactions.
-
Solvent Selection: DMF is an excellent polar aprotic solvent that facilitates SNAr reactions by solvating the potassium cation, thereby increasing the nucleophilicity of the glycolate anion.
-
Temperature Control: The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate. However, excessively high temperatures could lead to decomposition of the starting materials or product.
Condensation Reactions: Building Complexity
Condensation reactions are fundamental in constructing the side chains of many pyridine-based agrochemicals. A noteworthy example is the synthesis of the neonicotinoid insecticide Nitenpyram .[13][14][15]
Workflow for the Synthesis of Nitenpyram
Caption: Key steps in the synthesis of Nitenpyram.
Protocol 2: Synthesis of Nitenpyram Intermediate (N-ethyl-2-chloro-5-pyridylmethyl amine) [13][15]
This protocol describes the initial N-alkylation step in the synthesis of Nitenpyram.
Materials:
-
2-chloro-5-chloromethylpyridine
-
Aqueous ethylamine solution (70%)
-
Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)
-
Water
-
Toluene
-
Reaction vessel with overhead stirrer and temperature control
-
Separatory funnel
Procedure:
-
In a reaction vessel, combine water, the phase-transfer catalyst, and the aqueous ethylamine solution.
-
Stir the mixture and adjust the temperature to the desired reaction temperature (e.g., 40-50 °C).
-
Slowly add a solution of 2-chloro-5-chloromethylpyridine in toluene to the reaction mixture.
-
Maintain the reaction at the set temperature with vigorous stirring for several hours until the starting material is consumed (monitored by GC or LC).
-
After the reaction is complete, allow the layers to separate.
-
Remove the aqueous layer, and wash the organic layer with water.
-
The resulting toluene solution containing N-ethyl-2-chloro-5-pyridylmethyl amine can be used directly in the next step or concentrated to isolate the intermediate.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalysis: This technique is employed to facilitate the reaction between the water-soluble ethylamine and the organic-soluble 2-chloro-5-chloromethylpyridine. The catalyst transports the ethylamine into the organic phase, where the reaction occurs.
-
Two-Phase System: The use of a water-toluene system allows for easy separation of the product from the excess amine and catalyst at the end of the reaction.
Ring Chlorination and Functional Group Interconversion: Crafting Herbicidal Activity
The synthesis of pyridinecarboxylic acid herbicides like Picloram and Clopyralid often involves the direct chlorination of the pyridine ring, followed by other functional group manipulations.[16][17][18]
Workflow for the Synthesis of Picloram
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
- 12. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 13. Nitenpyram - Wikipedia [en.wikipedia.org]
- 14. Nitenpyram (Ref: CGA 246916) [sitem.herts.ac.uk]
- 15. CN102816112B - Method for preparing pesticide nitenpyram - Google Patents [patents.google.com]
- 16. grokipedia.com [grokipedia.com]
- 17. scribd.com [scribd.com]
- 18. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromo-6-chloro-2-methylnicotinate
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of Methyl 5-bromo-6-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific, yet challenging, cross-coupling reaction. The inherent electronic and steric properties of this substrate demand careful consideration of reaction parameters to achieve high yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Suzuki coupling of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I fix it?
Low yield or incomplete conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality.
Underlying Causes & Solutions:
-
Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical. For electron-deficient substrates like this nicotinate derivative, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Troubleshooting:
-
Employ Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for coupling with less reactive aryl chlorides.[3][4]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient than in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[5]
-
Verify Catalyst/Ligand Integrity: Phosphine ligands can oxidize over time.[5] Ensure you are using fresh or properly stored reagents.
-
-
-
Inappropriate Base or Solvent: The base and solvent system plays a profound role in the reaction's success.[6][7]
-
Troubleshooting:
-
Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for this type of substrate.[8]
-
Solvent Considerations: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[1][9] A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[8] The choice of solvent can also influence selectivity.[10]
-
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.
-
Protodeboronation: The boronic acid reagent can be protonated, rendering it inactive. This is often exacerbated by excessive water in the reaction mixture.
-
Dehalogenation: The starting material can be reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: Two molecules of the boronic acid can couple together, a reaction often facilitated by the presence of oxygen.[11]
-
Mitigation: Rigorous degassing of the solvent and reaction mixture is crucial.[5]
-
-
Q2: I am observing coupling at both the bromine and chlorine positions. How can I achieve selective coupling at the C-Br bond?
Achieving selectivity is key when working with di-halogenated substrates. The difference in bond dissociation energies between C-Br and C-Cl bonds is the basis for this selectivity.
Key Principles for Selectivity:
The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[3] Therefore, under carefully controlled conditions, selective coupling at the bromine position is achievable.
Strategies for Selective C-Br Coupling:
-
Milder Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can favor the kinetically preferred C-Br activation.
-
Shorter Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent C-Cl coupling.
-
-
Ligand Selection: The choice of ligand can influence selectivity. Less electron-rich and bulky ligands may favor C-Br activation. However, a balance must be struck to ensure sufficient reactivity.
-
Catalyst System: Some catalyst systems are known to exhibit higher selectivity for C-Br bonds. For instance, using Pd(PPh₃)₄ with a carbonate base often provides good selectivity.[12]
Q3: What is the optimal catalyst, ligand, base, and solvent combination for this reaction?
While there is no single "magic bullet," the following table summarizes recommended starting points for optimization based on literature for similar electron-deficient, halogenated pyridines.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[2][5] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), cataCXium A | These are electron-rich and bulky ligands that facilitate the oxidative addition of the less reactive C-Cl bond, but are also highly effective for C-Br bonds.[13][14] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often required for electron-deficient substrates.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | These aprotic polar solvents are effective at dissolving the reagents and facilitating the reaction. The addition of water is often necessary to dissolve the base.[1][8][9] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl halides.[3] |
Q4: How can I be sure my reagents are of sufficient quality?
Reagent quality is paramount for a successful Suzuki coupling.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[5] Using fresh boronic acid or a more stable boronic ester (e.g., pinacol ester) is advisable.[11]
-
Palladium Catalyst and Ligand: As mentioned, phosphine ligands can oxidize.[5] Store these reagents under an inert atmosphere.
-
Solvents: Ensure solvents are anhydrous (if required) and properly degassed to remove oxygen, which can lead to homocoupling and catalyst deactivation.[5][11]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a general starting protocol that should be optimized for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[3]
-
In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, LC-MS, or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing the Suzuki Coupling
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When encountering issues with your reaction, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
References
-
Pu, X., Li, H., & Colacot, T. J. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381-384. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6586-6596. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Peymann, T., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Reddy, K. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5841-5844. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 633-639. [Link]
-
Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4448-4451. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 220. [Link]
-
Ambler, C. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1010-1017. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 633-639. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reid, J. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8419-8424. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Common side reactions in cross-coupling of dihalogenated pyridines.
Technical Support Center: Cross-Coupling of Dihalogenated Pyridines
Topic: Troubleshooting Selectivity and Side Reactions in Pd-Catalyzed Cross-Coupling. Ticket ID: #PYR-CPL-001 Assigned Specialist: Senior Application Scientist, Catalysis Group.
Introduction: The "Pyridine Problem"
Welcome to the technical support center. If you are working with dihalogenated pyridines (e.g., 2,4-dichloropyridine or 2,6-dibromopyridine), you are likely facing a "selectivity crisis." Unlike benzene derivatives, pyridines possess a distinct electronic bias due to the nitrogen atom, which creates a hierarchy of reactivity (
However, this "innate" reactivity is often plagued by three primary failures:
-
Regio-scrambling: Coupling at the wrong carbon.
-
Protodehalogenation: The halogen is replaced by hydrogen instead of your nucleophile.
-
Catalyst Poisoning: The pyridine nitrogen binds the catalyst, killing the cycle.
This guide provides the mechanistic logic and protocols to solve these specific failure modes.
Module 1: Controlling Regioselectivity (C2 vs. C4)
The Issue: You need to couple at C4, but the reaction naturally occurs at C2; or you are getting a mixture of both.
The Mechanism:
-
Electronic Control (Default): The C2 position is most electron-deficient (closest to the electronegative Nitrogen). Oxidative addition (OA) of Pd(0) is fastest here.
-
Steric Control (The Override): By using extremely bulky ligands (like NHCs or specific Buchwald phosphines), you can physically block the Pd center from approaching the sterically crowded C2 position (flanked by the N-lone pair). This forces the catalyst to react at the more accessible C4 position.
Troubleshooting Guide:
| Target Site | Primary Driver | Recommended Ligand System | Key Condition |
| C2 (Default) | Electronic | PPh3 (High loading), Xantphos , DPEphos | Standard thermal conditions. |
| C4 (Inverted) | Steric | IPr , SIPr (Bulky NHCs), Q-Phos | Bulky ligand forces Pd to distal site. |
| C3 | N/A | Requires C2/C4 blocking | C3 is inert until C2/C4 are reacted or blocked. |
Visual Logic: Regioselectivity Decision Tree
Caption: Decision tree for selecting ligand systems based on the desired coupling site (C2 vs C4) in 2,4-dihalopyridines.
Module 2: The "Vanishing Halogen" (Protodehalogenation)
The Issue: Your halide (Ar-Cl/Br) disappears, but instead of the biaryl product, you isolate the reduced pyridine (Ar-H).
The Mechanism: This is caused by Hydride Transfer . A Palladium-Hydride (Pd-H) species forms, which undergoes reductive elimination with your aryl group.
-
Source 1 (Solvent): Alcohols (EtOH, MeOH, IPA) undergo
-hydride elimination on the metal center. -
Source 2 (Base): Bases with
-hydrogens (e.g., Alkoxides) can donate a hydride. -
Source 3 (Water): In the presence of phosphines, water can generate hydrides via the Wacker-type oxidation of phosphine.
Troubleshooting Steps:
-
Solvent Switch: Immediately stop using alcohols (EtOH/MeOH). Switch to DMF, Toluene, or 1,4-Dioxane .
-
Base Check: Switch from alkoxides (NaOMe) to inorganic carbonates (Cs₂CO₃ or K₃PO₄ ).
-
Water Control: If using a sensitive system, switch to anhydrous conditions.
Visual Logic: Protodehalogenation Pathway
Caption: Mechanism of protodehalogenation showing how alcohol solvents or bases introduce hydrides leading to the unwanted reduced product.
Module 3: Catalyst Poisoning (The "Dead Reaction")
The Issue: The reaction stalls at <10% conversion, even with fresh catalyst.
The Cause: The pyridine nitrogen is a good ligand. It binds to the Lewis-acidic Pd(II) center, displacing your phosphine/NHC ligand and forming a stable, unreactive "pyridyl-palladium" complex.
The Solution:
-
Bulky Ligands (The Shield): Use ligands like XPhos , RuPhos , or IPr . Their bulk prevents the pyridine nitrogen from approaching the Pd center (steric repulsion), while still allowing the C-X bond to react.
-
High Temperature: Heat promotes ligand dissociation. Run at >80°C if stability permits.
-
Lewis Acid Additives (Advanced): In rare cases, adding a stoichiometric Lewis acid (like ZnCl₂) can bind the pyridine nitrogen, freeing the Pd, though this can complicate workup.
Experimental Protocols
Protocol A: C2-Selective Suzuki Coupling (Standard)
Best for: 2,4-dichloropyridine → 2-aryl-4-chloropyridine.
-
Reagents:
-
Solvent: Toluene/EtOH/H₂O (4:1:1) - Note: If dehalogenation occurs, remove EtOH.
-
Procedure:
Protocol B: C4-Selective Suzuki Coupling (The "Inversion")
Best for: 2,4-dichloropyridine → 4-aryl-2-chloropyridine. Ref: Based on NHC-controlled selectivity principles [1, 2].
-
Reagents:
-
Solvent: 1,4-Dioxane (Anhydrous preferred to prevent hydrolysis).
-
Procedure:
-
Crucial: Do not use alcohol cosolvents.
-
Heat to 60-80°C . The bulky IPr ligand directs Pd to the less hindered C4 position.
-
Note: Conversion may be slower than C2 coupling; allow 12-24h.
-
FAQs
Q: I am seeing significant homocoupling of my boronic acid. Why? A: This is an oxidative side reaction caused by oxygen. You must rigorously degas your solvents. Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions; use the freeze-pump-thaw method or sparge for >20 mins.
Q: Can I couple the C3 position first? A: Generally, no. You must block C2 and C4 (e.g., 2,4-dichloro-3-bromopyridine) or perform the C2/C4 couplings first. C3 is electronically deactivated.
Q: Why does my reaction turn black immediately? A: "Palladium black" precipitation indicates ligand dissociation and catalyst decomposition. This often happens if the pyridine nitrogen displaces your ligand. Switch to a more strongly binding, bidentate ligand (e.g., dppf) or a bulky Buchwald ligand.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PubMed Central (PMC). Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central (PMC). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Organometallics. Available at: [Link]
Sources
Purification of crude Methyl 5-bromo-6-chloro-2-methylnicotinate by column chromatography.
Technical Support Center: Purification of Methyl 5-bromo-6-chloro-2-methylnicotinate
Subject: Troubleshooting & Optimization Guide for Batch # [User-Input] Technician: Senior Application Scientist, Separation Sciences Division Status: Active
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for This compound (CAS: 1256788-63-2).
As a researcher, you are likely dealing with a highly functionalized pyridine core. This molecule presents a "perfect storm" of chromatographic challenges:
-
The Pyridine Nitrogen: A basic site that interacts with acidic silanols on silica, causing severe peak tailing.[1]
-
Halogenated Regioisomers: The synthesis often yields isomers (e.g., 5-chloro-6-bromo variants) with nearly identical lipophilicity, leading to co-elution.
-
Solubility Mismatches: The ester group provides some polarity, but the halogens (Br, Cl) make it surprisingly lipophilic, often causing precipitation in non-polar mobile phases.
This guide is structured to address these specific failure points.
Module 1: Pre-Purification Diagnostics
Q: My crude material is not dissolving in the mobile phase (Hexane/Ethyl Acetate). How should I load the column?
A: This is a standard issue with halogenated nicotinates. They often exhibit poor solubility in high-hexane ratios.
-
The Fix: Do not attempt liquid loading with a strong solvent (like pure DCM or Acetone) if your column starts with Hexane; the compound will precipitate immediately upon hitting the mobile phase, causing band broadening and high backpressure.
-
Recommended Protocol: Use Dry Loading .
-
Dissolve crude in minimal Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).
-
Rotovap to dryness until a free-flowing powder is obtained.
-
Load this powder as a solid cap on top of your column.[2]
-
Q: My TLC spots are "streaking" or "comet-shaped." Is my product decomposing?
A: Likely not. This is "Tailing," caused by the pyridine nitrogen hydrogen-bonding with the silica surface.[1]
-
The Diagnostic: Run a TLC with 1% Triethylamine (TEA) in the eluent.
-
The Result: If the spot tightens into a circle, it is a Lewis Acid/Base interaction, not decomposition.
-
The Fix: You must pretreat your column (see Module 2).
Module 2: The Separation System (Column Setup)
Q: What is the optimal mobile phase for this separation?
A: Standard Hexane/EtOAc is usually sufficient, but "modifier" chemistry is required.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Spherical Silica (20–40 µm) | Irregular silica increases eddy diffusion, worsening the resolution of regioisomers. |
| Mobile Phase A | Hexanes + 1% Et3N (Triethylamine) | TEA blocks acidic silanol sites, preventing the pyridine ring from "sticking." |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Provides polarity modulation without reacting with the ester. |
| Gradient Profile | 0% → 10% B (Hold 2 CV) → 30% B | A shallow gradient is critical to separate the 5-bromo-6-chloro target from 5,6-dichloro impurities. |
| Loading Capacity | < 1% of Silica Mass | Halogenated isomers require low loading (high resolution) conditions. |
Q: I forgot to add Triethylamine (TEA). Can I add it mid-run?
A: No. Adding TEA mid-run will change the pH of the column dynamically, causing baseline instability and potentially splitting peaks artificially. If you forgot TEA:
-
Stop the run.
-
Flush the column with 100% EtOAc + 1% TEA (2 Column Volumes).
-
Re-equilibrate with your starting conditions.
Module 3: Troubleshooting Common Anomalies
Q: I see two spots very close together (Rf difference < 0.05). Is this the regioisomer?
A: Yes. The 5-bromo-6-chloro and 5-chloro-6-bromo isomers have almost identical dipole moments.
-
The Fix: "Solvent Selectivity Engineering."
-
Switch from Hexane/EtOAc to Toluene/EtOAc . The pi-pi interactions between Toluene and the pyridine ring can often differentiate the steric bulk of Bromine vs. Chlorine, amplifying the separation factor (
).
-
Q: My product is eluting, but the fractions are turning yellow/brown overnight.
A: Halogenated pyridines are photosensitive and can undergo slow dehalogenation or N-oxide formation.
-
Immediate Action: Evaporate fractions immediately at
. Do not leave them in solution on the benchtop. Store the solid under Nitrogen/Argon in the dark.[3]
Visual Troubleshooting Workflow
Caption: Decision matrix for troubleshooting peak shape and separation efficiency in pyridine purification.
Module 4: Post-Run Analysis & Storage
Q: How do I confirm I have the correct isomer (5-Br, 6-Cl) and not the reverse?
A: NMR alone is difficult because the methyl placement is identical.
-
Definitive Method: NOESY 1D/2D NMR .
-
Irradiate the methyl ester protons. Look for an NOE enhancement of the proton at position 4.
-
If the halogen at position 5 is Bromine (larger radius), the chemical shift of the H4 proton will differ slightly from the Chlorine analog due to the heavy atom effect, but X-ray crystallography or degradation to a known standard is the gold standard if NOE is ambiguous.
-
-
Quick Check: Mass Spec (High Res). While the mass is identical for regioisomers, the fragmentation pattern (loss of Br vs loss of Cl) often differs in intensity.
Q: Can I store the purified compound in the fridge?
A: Yes, but ensure it is dry. [3]
-
Methyl esters are susceptible to hydrolysis to the acid (Methyl 5-bromo-6-chloro-2-methylnicotinic acid) if moisture is present.
-
Storage: Solid state, -20°C, under inert gas.
References
- Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for pyridine basicity and silanol interaction).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link] (The foundational text for flash chromatography mechanics).
Sources
Troubleshooting low reactivity in Buchwald-Hartwig reactions with pyridyl halides.
Executive Summary
Pyridyl halides—specifically 2-halopyridines—present a unique "perfect storm" of challenges in Buchwald-Hartwig amination. Unlike simple aryl halides, these substrates possess a basic nitrogen atom capable of competitively binding to the Palladium center, leading to catalyst poisoning and off-cycle resting states .
This guide moves beyond standard protocols to address the mechanistic root causes of failure. We focus on breaking the stable Pd-N chelate, enforcing reductive elimination, and selecting the correct precatalyst architecture to ensure turnover.
Module 1: Catalyst & Ligand Selection (The "Engine" Issues)
Ticket #402: "I'm using Pd(OAc)₂ and PPh₃, but my 2-chloropyridine reaction stalls at <10% conversion."
Diagnosis: You are experiencing catalyst poisoning and inefficient reduction .
-
Poisoning: The pyridine nitrogen (especially at the C2 position) is a strong
-donor. Small ligands like PPh₃ allow the pyridine nitrogen to displace the phosphine or coordinate to the open site on Pd(II), forming a stable, unreactive "dead" complex (See Diagram 1). -
Activation Failure: Pd(OAc)₂ requires reduction to Pd(0) to enter the cycle. Pyridines can inhibit this initial reduction step.
Solution: Switch to a Palladacycle Precatalyst (Gen 3 or Gen 4) and a Bulky Biarylphosphine Ligand .[1]
-
Why Precatalysts? G3/G4 precatalysts (e.g., XPhos Pd G3) release the active L-Pd(0) species immediately upon exposure to base, bypassing the difficult reduction step required for Pd(OAc)₂.
-
Why Bulky Ligands? Ligands like BrettPhos or tBuXPhos are massive. Their steric bulk creates a "protective shell" around the Pd center, physically preventing the pyridine nitrogen from coordinating while still allowing the C-X bond to undergo oxidative addition.
Recommended Ligand Screening Table:
| Substrate Class | Primary Recommendation | Secondary Recommendation | Mechanistic Rationale |
| 2-Halopyridines | BrettPhos | tBuXPhos | Bulk prevents N-coordination; promotes reductive elimination.[2] |
| 3-Halopyridines | XPhos | RuPhos | Less steric hindrance at N; standard activated aryl chloride protocols apply. |
| 4-Halopyridines | BrettPhos | Ad₂Zn (DalPhos) | Electron-deficient ring requires electron-rich ligand to facilitate Oxidative Addition. |
| Aminopyridines | tBuBrettPhos | JackiePhos | Prevents product inhibition (product binding to Pd). |
Module 2: The "Poisoning" Mechanism & Visualization
Understanding how your reaction dies is critical to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoned" states common with pyridyl halides.
Figure 1: Mechanistic pathways showing productive coupling (Green/Blue) vs. catalyst poisoning modes (Red) typical in pyridyl substrates.
Module 3: Base & Solvent Effects (The "Environment")
Ticket #515: "My LCMS shows the starting material is gone, but I see a mass corresponding to the de-halogenated pyridine (Ar-H)."
Diagnosis:
You are observing Protodehalogenation (Hydrodehalogenation). This occurs when the
-
Strong bases (e.g., NaOtBu) acting as H-sources.
-
Alcohol solvents (e.g., iPrOH) acting as hydride donors.
Solution:
-
Switch Base: Move from NaOtBu to LiHMDS (Lithium Hexamethyldisilazide) or K₃PO₄ .
-
Why? LiHMDS is non-nucleophilic and lacks
-hydrogens, eliminating a primary hydride source.
-
-
Switch Solvent: Use Toluene or 1,4-Dioxane (anhydrous). Avoid secondary alcohols.
-
Increase Concentration: Higher concentration (1.0 M vs 0.1 M) favors the bimolecular amine binding step over the unimolecular decomposition pathways.
Ticket #520: "The reaction works on 50mg scale but fails at 10g. The base is clumped at the bottom."[3]
Diagnosis: Mass Transfer Limitation. Inorganic bases like Cs₂CO₃ or K₃PO₄ are insoluble in organic solvents. On a larger scale, stirring efficiency drops, and the base settles, starving the catalytic cycle of the deprotonation agent.[3]
Solution:
-
Grind the Base: Finely grind K₃PO₄/Cs₂CO₃ before use to increase surface area.
-
Add Water (Surfactant Effect): For K₃PO₄ systems, adding 1-2% water (v/v) or using a surfactant (e.g., TPGS-750-M) can dramatically improve interfacial turnover.
-
Use Soluble Organic Bases: For highly sensitive substrates, use DBU or MTBD in combination with a catalytic amount of NaOtBu.
Module 4: Experimental Protocol (Self-Validating)
This protocol is designed for 2-Chloropyridine coupling with a primary amine. It uses a "pre-activation" check to ensure system integrity.[1]
Reagents:
-
Catalyst: BrettPhos Pd G3 (2.0 mol%)
-
Ligand: BrettPhos (2.0 mol%) - Added to scavenge any free metal.
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) - Preferred for 2-halopyridines.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).[1]
Step-by-Step:
-
The "Dry" Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[4]
-
Validation: If the vial fogs upon cooling, moisture is present. Repeat.
-
-
Catalyst Charge: Add BrettPhos Pd G3 (2 mol%) and BrettPhos (2 mol%) to the vial.
-
Substrate Addition: Add 2-chloropyridine (1.0 equiv) and the Amine (1.2 equiv).
-
Solvent & Base: Add 1,4-Dioxane (0.5 M concentration relative to halide). Add LiHMDS dropwise.
-
Observation: The solution should turn a dark amber/brown. If it turns black/precipitates immediately, oxygen ingress has occurred.
-
-
Reaction: Seal and heat to 100°C for 2-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Quench with Sat. NH₄Cl.
-
Why NH₄Cl? It breaks up Pd-amine complexes that can drag metal into the organic phase.
-
Module 5: Diagnostic Decision Tree
Use this flowchart to troubleshoot live experiments.
Figure 2: Diagnostic logic flow for identifying failure modes in Buchwald-Hartwig aminations.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of the American Chemical Society. [Link](Foundational work on bulky ligands for heteroaryl coupling).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link](Authoritative review on ligand selection).
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organic Process Research & Development. [Link](Protocols for difficult substrates).
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. [Link](Mechanistic insights into poisoning).
-
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C–N Coupling Reactions of 2-Pyridyl Electrophiles." Organic Letters. [Link](Specific troubleshooting for 2-pyridyl halides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. entegris.com [entegris.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Catalyst Inhibition by Pyridine Nitrogen
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in catalysis: inhibition by pyridine nitrogen. Pyridine and its derivatives are ubiquitous in pharmaceuticals and advanced materials, yet their propensity to poison transition-metal catalysts can hinder synthetic efficiency.[1][2][3] This document is designed to provide you with a fundamental understanding of the problem and actionable strategies to overcome it in your daily experiments.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of pyridine-induced catalyst inhibition.
Q1: What is catalyst inhibition by pyridine nitrogen?
Catalyst inhibition, or poisoning, occurs when a substance binds to a catalyst's active site and reduces or completely stops its activity. The nitrogen atom in a pyridine ring possesses a lone pair of electrons, which can strongly coordinate to the electron-deficient metal center of a transition-metal catalyst (e.g., Palladium, Rhodium, Nickel).[4][5] This binding occupies the site where substrate molecules need to interact for the catalytic cycle to proceed, thereby inhibiting the desired reaction.[4][6]
Q2: Why is the pyridine nitrogen so effective at inhibiting catalysts?
The inhibitory effect of pyridine nitrogen stems from its Lewis basicity. The lone pair of electrons on the nitrogen atom readily donates to the empty d-orbitals of the transition metal, forming a stable coordination complex.[5] This interaction can be strong enough to outcompete the binding of the desired reactants, effectively sequestering the catalyst in an inactive state. This is a particularly significant challenge in widely used reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1][7]
Q3: What are the common experimental signs of catalyst inhibition by pyridine?
Researchers may observe several signs that point towards catalyst poisoning by a pyridine-containing substrate or product:
-
Low or No Conversion: The most obvious sign is that the reaction fails to proceed or gives very low yields of the desired product, even with standard catalyst loadings.[8]
-
Stalled Reactions: The reaction might start but then stop completely after a certain amount of conversion. This can happen if the product also contains a pyridine moiety that inhibits the catalyst.[9]
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups can sometimes be traced back to catalyst inhibition.
-
Need for High Catalyst Loading: If a reaction requires significantly higher catalyst loadings than analogous reactions with non-heterocyclic substrates, inhibition is a likely cause.[10]
Q4: Which types of catalysts are most susceptible?
Palladium-based catalysts are notoriously susceptible to poisoning by nitrogen heterocycles, which is a major issue given their widespread use in C-C and C-N bond formation.[4][11] Rhodium and Ruthenium catalysts used in hydrogenation reactions are also known to be inhibited by nitrogen-containing compounds.[6][12]
Troubleshooting Guides
This section provides structured advice for specific problems you might encounter in the lab.
Problem 1: Low or No Conversion in a Cross-Coupling Reaction
You are attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyridine-containing aryl halide or boronic acid, and you observe minimal product formation.
-
Potential Cause: Direct coordination of the pyridine nitrogen to the palladium center is preventing the catalytic cycle from proceeding.
-
Recommended Solutions:
-
Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome the inhibition by providing more active sites than there are inhibitor molecules.[10] However, this increases cost and may not be a scalable solution.
-
Change the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) can promote the desired reaction.[8] The steric bulk can disfavor the binding of the pyridine, while the electron-donating nature of the ligand makes the palladium center less Lewis acidic and thus less susceptible to coordination by the pyridine nitrogen.
-
Modify the Pyridine Substrate: If possible, modifying the pyridine ring can be a highly effective strategy.
-
Introduce Steric Hindrance: Adding a substituent at the 2-position of the pyridine ring can sterically block the nitrogen from coordinating with the catalyst.[13]
-
Use a Pyridine N-oxide: The N-oxide derivative of pyridine can be used in certain coupling reactions. The oxygen atom alters the electronic properties and coordination behavior of the ring, and the N-oxide can be easily removed in a subsequent reduction step to yield the desired pyridine product.[14]
-
-
Problem 2: Reaction Stalls After Initial Conversion
Your reaction begins as expected, but progress halts before the starting material is fully consumed.
-
Potential Cause: Product inhibition. The newly formed product, which also contains a pyridine ring, is binding to the catalyst and shutting down the reaction.[9]
-
Recommended Solutions:
-
Use a Lewis Acid Additive: The addition of a Lewis acid (e.g., B(C6F5)3, Zn(OTf)2, or Al(i-Bu)3) can be a powerful strategy.[15][16][17] The Lewis acid will preferentially bind to the pyridine nitrogen, effectively "protecting" or "masking" the lone pair.[15][16][18] This prevents the pyridine from coordinating to the palladium catalyst, allowing the catalytic cycle to continue.
-
Change the Nucleophile Source (for Suzuki Couplings): The stability and reactivity of the pyridine coupling partner are crucial. Pyridine-2-boronic acids are notoriously unstable.[1][7] Switching to more stable alternatives like MIDA boronates or pyridine sulfinates can dramatically improve reaction outcomes by ensuring a slow, steady release of the nucleophile and avoiding decomposition pathways that can affect the catalyst.[2][3][19]
-
Advanced Mitigation Strategies & Protocols
For persistent issues, the following detailed protocols offer robust solutions.
Protocol 1: In Situ Masking of Pyridine Nitrogen with a Lewis Acid
This protocol describes the use of a Lewis acid to prevent catalyst inhibition in a typical Suzuki-Miyaura cross-coupling.
Objective: To couple a bromopyridine with an arylboronic acid without catalyst inhibition.
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (2.0 mmol)
-
Tri-tert-butylphosphineborane (B(t-Bu)3) or another suitable Lewis acid (1.1 equiv relative to the bromopyridine)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, K3PO4, Pd(OAc)2, and SPhos.
-
Add the Lewis acid to the flask.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The Lewis acid coordinates with the pyridine nitrogen's lone pair. This complexation reduces the electron-donating ability of the nitrogen, preventing it from binding to and poisoning the palladium catalyst. This allows the primary catalytic cycle of the Suzuki coupling to proceed efficiently.[18]
Protocol 2: Screening for Pyridine-Tolerant Catalyst Systems
When dealing with a new or particularly challenging pyridine-containing substrate, a systematic screen of catalysts and ligands is often the most effective approach.
Objective: To identify the optimal palladium catalyst and ligand combination for a challenging Buchwald-Hartwig amination.
Workflow:
-
Setup: Use a 24-well or 96-well reaction block for parallel screening. In each well, place the pyridine halide (e.g., 2-chloropyridine, 0.1 mmol) and the amine (0.12 mmol).
-
Catalyst/Ligand Array: Prepare stock solutions of various palladium precursors (e.g., Pd2(dba)3, Pd(OAc)2) and a diverse set of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). Dispense different combinations of catalyst and ligand into each well.
-
Base and Solvent: Add a base (e.g., NaOt-Bu or LHMDS) and a solvent (e.g., toluene or dioxane) to each well.[20][21]
-
Reaction: Seal the plate and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Analysis: After cooling, quench the reactions and analyze the yield in each well using high-throughput methods like LC-MS with an internal standard.
-
Validation: Scale up the most promising conditions identified in the screen to confirm their efficacy.
Data & Visualization
Table 1: Relative Tolerance of Common Ligands in Pyridine Couplings
| Ligand Type | Example Ligands | General Tolerance to Pyridine | Key Characteristics |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos | High | Bulky and electron-rich, promoting reductive elimination and sterically hindering pyridine coordination.[8] |
| Chelating Phosphines | BINAP, dppf | Moderate | Can be effective but may be more susceptible to inhibition depending on the chelate bite angle and substrate.[21] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Moderate to High | Form strong bonds with palladium, creating robust catalysts that can sometimes resist poisoning.[20][22] |
| Simple Trialkyl/Triarylphosphines | P(t-Bu)3, PPh3 | Low | Generally less effective as they are less electron-rich and bulky compared to modern biarylphosphine ligands. |
Diagrams
Caption: A decision-making workflow for troubleshooting pyridine inhibition.
References
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
A General Solution for the 2-Pyridyl Problem. PMC - NIH. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Semantic Scholar. [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Chem. [Link]
-
Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. PubMed. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
A new route to N-aromatic heterocycles from the hydrogenation of diesters in the presence of anilines. (2017). RSC Publishing. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing). [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters (ACS Publications). [Link]
-
(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000). ResearchGate. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PMC. [Link]
-
Interaction of pyridine (a) on metal surface as a Lewis acid site, and... (2019). ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). Semantic Scholar. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. [Link]
-
The roles of Lewis acidic additives in organotransition metal catalysis. (2019). RSC Publishing. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scilit.com [scilit.com]
- 18. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 19. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. researchgate.net [researchgate.net]
Challenges in scaling up reactions involving Methyl 5-bromo-6-chloro-2-methylnicotinate.
Technical Support Center: Methyl 5-bromo-6-chloro-2-methylnicotinate Scale-Up
Executive Summary
This compound is a densely functionalized pyridine scaffold widely used as an intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility lies in its orthogonal reactivity: the C6-chlorine is primed for nucleophilic aromatic substitution (
However, this high functionality creates a "reactivity minefield" during scale-up.[2] The primary challenges are regioselectivity (preventing C6 reactivity during C5 coupling), exotherm control during
Module 1: Regioselectivity in Cross-Coupling (The "Halogen Dance")
Issue: I am performing a Suzuki-Miyaura coupling at the C5-position, but I observe significant dechlorination at C6 or bis-coupling products.
Technical Analysis:
The C5-Br bond is inherently weaker than the C6-Cl bond, making it the theoretical site of oxidative addition.[1] However, the C6-Cl bond is electronically activated by the adjacent pyridine nitrogen and the para-ester group. Using highly active, electron-rich phosphine ligands (e.g.,
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Use "dumber" ligands.[1] Bisphosphines like dppf provide enough steric bulk and lower electron density to favor C5-Br insertion without activating the C6-Cl bond.[1][2] |
| Base Selection | K₂CO₃ or Na₂CO₃ (avoid Cs₂CO₃) | Stronger bases or those with high solubility (Cs⁺ effect) can promote competitive |
| Solvent System | Toluene/Water (biphasic) | Biphasic systems often suppress side reactions compared to homogenous polar aprotic solvents like DMF.[1][2] |
| Temperature | 60–80°C (Strict Control) | Do not reflux uncontrolled. The activation energy gap between C5-Br and C6-Cl narrows at higher temperatures.[2] |
Self-Validating Check:
-
Run a control LC-MS at t=30 min. If the ratio of [Product] : [Des-chloro byproduct] is < 95:5, lower temperature by 10°C and switch to a less electron-rich ligand.
Module 2: Scale-Up Safety (The "Thermal Runaway")
Issue: During the addition of an amine nucleophile to displace the C6-chloride, the reactor temperature spiked unexpectedly, leading to dark impurities.
Technical Analysis:
The pyridine ring is electron-deficient.[1][2] The C3-ester and protonated ring nitrogen (if acid is present) make the C6-position extremely electrophilic.[1]
Step-by-Step Mitigation Protocol:
-
Solvent Heat Capacity: Switch from MeCN or THF to Isopropyl Alcohol (IPA) or Toluene . These solvents provide better thermal buffering.[2]
-
Dosing Strategy: Do not add the substrate to the amine.[1][2]
-
DABCO Catalysis (The "Secret Weapon"):
-
Instead of using harsh heating, add 5–10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Mechanism:[4][5] DABCO displaces the C6-Cl to form a highly reactive cationic ammonium species, which is then rapidly displaced by your amine.[1] This allows the reaction to proceed at room temperature , eliminating the thermal risk.[2]
-
Visual Workflow:
Caption: Decision logic for scaling up nucleophilic substitution on chloronicotinates to prevent thermal runaway.
Module 3: Purification & Impurity Management
Issue: The final product contains high levels of Palladium (>50 ppm) and a hydrolyzed acid impurity.[1]
FAQ: Troubleshooting Purity
-
A: Methyl esters on electron-deficient pyridines are "activated esters."[1][2] Even mild bases (like
) in the presence of water at elevated temperatures can cause saponification.[2] -
Fix: Use anhydrous bases (e.g.,
dry) or switch to a tert-butyl ester if the synthetic route allows.[1] During workup, avoid high pH aqueous washes; use a pH 6–7 phosphate buffer quench.[2]
Q2: How do I remove Palladium from this pyridine?
-
A: Pyridines are excellent ligands for Palladium, making standard washes ineffective.[1][2]
-
Fix:
Module 4: Experimental Data Summary
Comparative Reactivity of Halogens in this compound
| Reaction Type | C6-Chlorine Reactivity | C5-Bromine Reactivity | Scale-Up Implication |
| Pd-Catalyzed Coupling | Low (unless activated) | High (Preferred site) | Use steric ligands (dppf) to maintain selectivity.[1] |
| Nucleophilic Subst. ( | Very High (Hot spot) | Inert | Exotherm risk.[1][2] Requires dosing control.[2] |
| Lithium-Halogen Exchange | Moderate (Fast exchange) | High (Fast exchange) | Cryogenic conditions (-78°C) required to differentiate.[1][2] |
References
-
Pfizer Process Development Group. "Scalable Synthesis of Pyridine Inhibitors."[1][2] Organic Process Research & Development. (General reference for pyridine scale-up principles).
-
DABCO C
: "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution Reaction of Methyl 2,6-Dichloronicotinate." Academia.edu.[2] Available at: [Link] (Accessed via search result 1.3).[1][2] -
Suzuki Coupling Selectivity: "Suzuki Coupling - Ligand Effects." Organic Chemistry Portal. Available at: [Link] (Accessed via search result 1.14).[1][2]
-
General Reactivity: "Nucleophilic Aromatic Substitution: SNAr." KPU Pressbooks. Available at: [Link] (Accessed via search result 1.19).[1][2]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 5-bromo-6-chloro-2-methylnicotinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following analyses are presented as a predictive guide, grounded in empirical data from analogous structures. This comparative methodology is a critical tool in modern chemical research, enabling scientists to anticipate and interpret experimental results with a higher degree of confidence.
Predicted Spectroscopic Profile of Methyl 5-bromo-6-chloro-2-methylnicotinate
The structural features of this compound—a substituted pyridine ring with bromo, chloro, methyl, and methyl ester functionalities—give rise to a unique spectroscopic fingerprint. Understanding the expected shifts and patterns in NMR, the fragmentation in mass spectrometry, the vibrational modes in FT-IR, and the electronic transitions in UV-Vis spectroscopy is paramount for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Prediction
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By comparing the known spectral data of similar compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with considerable accuracy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the single proton on the pyridine ring, and two signals in the aliphatic region for the two methyl groups.
-
Pyridine Ring Proton (H-4): This proton is anticipated to appear as a singlet, given the absence of adjacent protons for coupling. Its chemical shift will be influenced by the deshielding effects of the electronegative halogen and nitrogen atoms, as well as the ester group.
-
Ester Methyl Protons (-OCH₃): This will be a sharp singlet, typically found in the range of 3.8-4.0 ppm.
-
Pyridine Methyl Protons (-CH₃): This will also be a singlet, with a chemical shift generally in the range of 2.4-2.6 ppm.
Comparison with Methyl 4-bromo-6-methylnicotinate:
To refine our prediction, we can draw a direct comparison with the reported data for Methyl 4-bromo-6-methylnicotinate[1].
| Proton Assignment | Predicted Chemical Shift (δ) for this compound | Reported Chemical Shift (δ) for Methyl 4-bromo-6-methylnicotinate[1] | Rationale for Predicted Shift |
| Pyridine Ring Proton | ~8.9 ppm (singlet) | 8.79 ppm (singlet, H-2), 7.40 ppm (singlet, H-5) | The proton at the 4-position is deshielded by the adjacent ester and bromo substituent, and the nitrogen atom, leading to a downfield shift. |
| Ester Methyl (-OCH₃) | ~3.9 ppm (singlet) | 3.85 ppm (singlet) | The electronic environment of the ester methyl group is expected to be very similar. |
| Pyridine Methyl (-CH₃) | ~2.5 ppm (singlet) | 2.47 ppm (singlet) | The position of the methyl group at C-2 will have a minor effect on its chemical shift compared to the C-6 position. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) for this compound | Reported Chemical Shift (δ) for Methyl 4-bromo-6-methylnicotinate[1] | Rationale for Predicted Shift |
| C=O (Ester) | ~164 ppm | 164.62 ppm | The carbonyl carbon of the ester group is expected in this region. |
| C-Cl | ~155 ppm | N/A | The carbon attached to the chlorine will be significantly downfield. |
| C-Br | ~120 ppm | 132.95 ppm (C-Br) | The carbon bearing the bromine atom. |
| C-COOCH₃ | ~128 ppm | 128.65 ppm (C-COOCH₃) | The carbon to which the ester group is attached. |
| C-CH₃ | ~160 ppm | 162.43 ppm (C-CH₃) | The carbon bearing the methyl group. |
| CH (Pyridine Ring) | ~152 ppm | 151.43 ppm (CH) | The sole aromatic CH carbon. |
| -OCH₃ (Ester) | ~53 ppm | 52.46 ppm | The methyl carbon of the ester. |
| -CH₃ (Pyridine) | ~24 ppm | 24.00 ppm | The methyl carbon attached to the pyridine ring. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a spectrometer operating at a field strength of at least 400 MHz.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using a standard pulse sequence with appropriate parameters (e.g., 30° pulse angle, 2-second acquisition time, 5-second relaxation delay).
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process and reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS): Predicting Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak.
-
Major Fragmentation Pathways: Under electron ionization (EI), common fragmentation patterns for nicotinate esters include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the pyridine ring.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS
For volatile and thermally stable compounds like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |
| C=O (Ester) | Stretch | ~1720-1740 | The carbonyl stretch in esters is typically strong and sharp in this region.[2][3] |
| C-O (Ester) | Stretch | ~1250-1300 and ~1100-1150 | Esters exhibit two C-O stretching bands.[2] |
| C=C, C=N (Aromatic Ring) | Stretch | ~1550-1600 | Multiple bands are expected for the pyridine ring stretching vibrations.[4] |
| C-H (Aromatic) | Stretch | ~3050-3100 | Stretching vibration of the C-H bond on the pyridine ring.[5] |
| C-H (Aliphatic) | Stretch | ~2950-3000 | Symmetric and asymmetric stretching of the methyl groups.[5] |
| C-Cl | Stretch | ~700-800 | The C-Cl stretching vibration. |
| C-Br | Stretch | ~500-600 | The C-Br stretching vibration. |
A useful comparison can be made with the available ATR-IR spectrum of Methyl 5-bromo-6-chloronicotinate from PubChem, which lacks the 2-methyl group.[6] The presence of the methyl group in the target compound is expected to introduce additional C-H stretching and bending vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Use an FT-IR spectrometer (e.g., Bruker Tensor 27).
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Perform a background scan of the clean ATR crystal before analyzing the sample.
-
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of auxochromes.
Predicted UV-Vis Absorption
The pyridine ring constitutes the primary chromophore. The presence of halogen substituents (auxochromes) and the ester group will influence the wavelength of maximum absorption (λmax). Halogenated aromatic compounds typically exhibit a bathochromic (red) shift compared to the parent arene.[7] The extended conjugation in the pyridine ring system will result in absorption in the UV region. It is expected that this compound will display absorption maxima characteristic of π → π* transitions. As the extent of conjugation increases in aromatic systems, the λmax tends to shift to longer wavelengths.[8][9][10]
Comparison with Related Structures:
-
Benzene: λmax ≈ 255 nm.
-
Pyridine: Shows complex absorption bands below 270 nm.
-
Halogenated Benzenes: Typically show a red shift in λmax compared to benzene.
Based on these trends, the λmax for this compound is predicted to be in the range of 270-290 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a wavelength range of 200-400 nm.
-
Use the pure solvent as a reference blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Comparative Analysis with Alternative Nicotinate Derivatives
The spectroscopic features of this compound can be better understood when compared with its derivatives that lack one or more substituents.
| Compound | Key Differentiating Spectroscopic Feature |
| Methyl nicotinate | Simpler ¹H and ¹³C NMR spectra with fewer signals and different chemical shifts due to the absence of substituents. |
| Methyl 6-chloronicotinate | Absence of the bromine isotopic pattern in the mass spectrum and different chemical shifts in the NMR spectra. |
| Methyl 5-bromonicotinate | Absence of the chlorine isotopic pattern in the mass spectrum and altered chemical shifts in the NMR spectra. |
This comparative approach is invaluable for confirming the identity and purity of a synthesized compound.
Workflow for Spectroscopic Characterization
A logical workflow ensures comprehensive and efficient analysis of novel or synthesized compounds.
Caption: Recommended workflow for the complete spectroscopic characterization of nicotinic acid derivatives.
Conclusion
This guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By integrating data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the analysis of this and other complex heterocyclic molecules. The detailed protocols and comparative data presented herein serve as a valuable resource for ensuring the accuracy and reproducibility of experimental results in the fields of chemical synthesis and drug development.
References
-
Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-66. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of nicotine (1), methyl N-methylpiperidine-3-carboxylate (2) and propyl N-methyl piperidine-3-carboxylate (3). ethyl N-methyl piperidine-3carboxylate (4). Retrieved from [Link]
-
J&K Scientific. (n.d.). methyl 5-bromo-2-chloro-6-methylnicotinate | 1935335-95-7. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 14, 429–435. [Link]
-
Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
DocPlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances [science-softcon.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Guide: Alternative Building Blocks for the Synthesis of Substituted Pyridines
Executive Summary
For over a century, the Hantzsch Dihydropyridine Synthesis has been the default "go-to" for constructing the pyridine core. While robust for symmetrical 2,6-disubstituted scaffolds, it falters when faced with the asymmetric, highly functionalized demands of modern medicinal chemistry (e.g., Nifedipine analogs or complex kinase inhibitors).
This guide objectively evaluates two superior alternative synthetic strategies that offer higher regiocontrol and atom economy: Enaminones (as versatile electrophiles) and [2+2+2] Cycloaddition (via transition metal catalysis). We move beyond the classical condensation to provide actionable protocols for precision pyridine construction.
Part 1: The Landscape – Why Move Beyond Hantzsch?
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a
-
The Bottleneck: It inherently produces 1,4-dihydropyridines (1,4-DHPs) requiring a subsequent oxidative aromatization step (often using
or ), which can degrade sensitive functional groups. Furthermore, achieving asymmetric substitution at the 2/6 or 3/5 positions requires multi-step modifications, drastically lowering overall yield. -
The Solution: Modern building blocks allow for de novo ring construction where the oxidation state is controlled, or the ring is formed directly in the aromatic state, bypassing the DHP intermediate.
Decision Logic: Selecting Your Method
The following decision tree illustrates when to abandon the Hantzsch method in favor of modern alternatives.
Figure 1: Strategic decision tree for selecting pyridine synthesis methodology based on structural requirements.
Part 2: Comparative Analysis of Building Blocks
Alternative A: Enaminones ( -Enaminones)
Role: The "Chemical Chameleon."
Enaminones (
-
Mechanism: Reacts with active methylenes (e.g., cyanoacetamide, malononitrile) via Michael addition followed by cyclization and elimination of the amine moiety.
-
Key Advantage: Metal-free conditions; yields unsymmetrical pyridines with high precision.
Alternative B: Alkynes & Nitriles ([2+2+2] Cycloaddition)
Role: The "Atom Economist."[3][4] This method stitches together two alkynes and one nitrile to form the pyridine ring in a single step.
-
Mechanism: Transition metal (Co, Ru, Rh) catalyzed oxidative coupling of alkynes to form a metallacycle, which inserts a nitrile.
-
Key Advantage: 100% atom economy (no byproducts); excellent for fusing pyridines to other rings; access to penta-substituted pyridines.
Performance Metrics Comparison
| Feature | Hantzsch (Baseline) | Enaminones (Alt A) | [2+2+2] Cycloaddition (Alt B) |
| Regiocontrol | Poor (Symmetric bias) | Excellent (Directed) | Good (Steric/Electronic dependent) |
| Atom Economy | Moderate (Loss of | Moderate (Loss of amine/ | High (Near 100%) |
| Conditions | Thermal/Reflux | Mild/Base-mediated | Catalytic (requires inert atm.) |
| Product State | Dihydropyridine (needs oxidation) | Aromatic Pyridine | Aromatic Pyridine |
| Scalability | High | High | Moderate (Catalyst cost) |
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via Enaminones
Target: 2-methoxy-6-methylnicotinonitrile derivatives.
Principle: This protocol utilizes an enaminone derived from acetylacetone to react with malononitrile, ensuring the nitrile group ends up at position 3 and the methyl at position 6.
Materials:
- -Enaminone (e.g., 4-(dimethylamino)but-3-en-2-one): 10 mmol
-
Malononitrile: 10 mmol
-
Base: Sodium Methoxide (NaOMe) or Piperidine
-
Solvent: Ethanol or Methanol (20 mL)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the enaminone in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of malononitrile.
-
Catalysis: Add 0.5 mL of piperidine (catalytic amount).
-
Reaction: Reflux the mixture for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Water.
-
Validation: Verify structure via
H-NMR. Look for the disappearance of the N-Me singlet (approx 3.0 ppm) and the appearance of aromatic pyridine protons.
Protocol B: Cobalt-Catalyzed [2+2+2] Cycloaddition
Target: Pentasubstituted pyridines from internal alkynes and nitriles.[5]
Principle: Using a generated-in-situ Co(I) species to catalyze the trimerization.
Materials:
-
Alkyne (e.g., 2-butyne or diphenylacetylene): 2.0 equiv
-
Nitrile (e.g., Benzonitrile): 1.0 equiv
-
Catalyst Precursor:
or (5 mol%) -
Reductant: Zinc powder (10-20 mol%)
-
Solvent: Acetonitrile or Toluene (Dry, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.
-
Catalyst Activation: Add
(0.05 mmol), Ligand (if separate), and Zn powder (0.1 mmol) to the tube. Add 2 mL dry solvent. Stir at RT for 15 mins until color change (reduction to Co(I)). -
Substrate Addition: Add the Nitrile (1.0 mmol) and Alkyne (2.0 mmol) via syringe.
-
Reaction: Seal the tube and heat to 60–80°C for 12 hours.
-
Quenching: Cool to RT. Open to air to deactivate the catalyst (solution usually turns dark/brown).
-
Purification: Filter through a short pad of Celite to remove metal residues. Concentrate the filtrate.
-
Isolation: Purify via flash column chromatography (Silica gel).
Part 4: Mechanistic Visualization
Understanding the [2+2+2] cycle is crucial for troubleshooting catalyst poisoning or low yields.
Figure 2: The Cobalt(I) catalytic cycle.[3] The formation of the Cobaltacyclopentadiene (red node) is the rate-determining step in steric environments.
Part 5: Troubleshooting & Expert Tips
-
Regioselectivity in [2+2+2]: If using unsymmetrical alkynes, steric bulk dictates the outcome. Bulky groups (
-Bu, TMS) generally prefer positions to the metal in the intermediate, leading to specific substitution patterns (typically 3,6-disubstituted pyridines). -
Enaminone Stability: Enaminones are generally stable, but if you observe hydrolysis (reverting to the 1,3-diketone), ensure your ethanol is dry or increase the amine concentration.
-
Catalyst Poisoning: In the Cobalt protocol, nitriles with strong coordinating groups (like free amines or thiols) can poison the catalyst. Use protected forms or switch to a Ruthenium (Cp*RuCl) system which is more robust against polar functional groups.
References
-
Comparison of Hantzsch vs. Modern Methods: BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Link
-
Enaminone Protocols: Agamy, S. M., et al. (2001).[6] Enaminones as Building Blocks In Heterocyclic Synthesis. Z. Naturforsch. Link
-
Cobalt Catalysis Mechanism: Organic Chemistry Frontiers. (2025). In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Link
-
Regioselective [2+2+2] Cycloaddition: National Institutes of Health (PMC). (2021).[5] Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition. Link
-
Multicomponent Reactions: Core.ac.uk. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines. Link
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 4. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. znaturforsch.com [znaturforsch.com]
Purity assessment of synthesized Methyl 5-bromo-6-chloro-2-methylnicotinate by HPLC.
Executive Summary
Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) is a critical scaffold in the synthesis of modern agrochemicals and kinase inhibitors. Its structural complexity—featuring a pyridine core decorated with mixed halogens (Br, Cl) and a methyl ester—presents unique analytical challenges.
This guide provides a comparative analysis of analytical techniques and details a robust, validated RP-HPLC protocol designed to meet ICH Q2(R1) standards.
The Analytical Challenge
The assessment of this molecule is not merely about determining assay (% purity); it is about profiling specific impurities that affect downstream yield.
-
Thermal Instability: The Carbon-Bromine (C-Br) bond on the pyridine ring is susceptible to homolytic cleavage at high temperatures (injector ports >250°C), leading to false "impurity" peaks in GC analysis.
-
Hydrolysis Risk: The methyl ester group is labile. Exposure to moisture generates 5-bromo-6-chloro-2-methylnicotinic acid.[1] This impurity is highly polar and often invisible to standard GC methods without derivatization.
-
Regioisomerism: The synthesis often yields isomers where the Br and Cl positions are swapped. These isomers have identical mass (MS) and very similar boiling points (GC), making HPLC stationary phase selectivity critical for resolution.
Comparative Analysis: HPLC vs. Alternatives
The following matrix compares the three primary methodologies for assessing the purity of this compound.
Table 1: Method Performance Matrix
| Feature | RP-HPLC (UV) | GC-FID/MS | qNMR (1H) |
| Primary Utility | Routine QC & Impurity Profiling | Volatile Solvent Analysis | Reference Standard Qualification |
| Thermal Stress | None (Ambient/30°C) | High (Risk of Dehalogenation) | None |
| Selectivity | High (Tunable via Mobile Phase/Column) | Moderate (Boiling Point dependent) | High (Structural absolute) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Good (< 0.1%) | Poor (> 0.5% typically) |
| Acid Detection | Excellent (Elutes early) | Poor (Requires derivatization) | Good (Shift in chemical protons) |
| Throughput | Moderate (15-20 min run) | Fast (5-10 min run) | Slow (Manual processing) |
| Verdict | PREFERRED | Secondary (Solvents only) | Calibration only |
Why HPLC Wins
While qNMR provides an absolute purity value without a reference standard, it lacks the dynamic range to detect trace impurities (0.05 - 0.10%) required for GMP release testing. GC poses a risk of artifact generation. Therefore, HPLC is the only viable technique for robust "release-quality" assessment.
Deep Dive: The RP-HPLC Protocol
This protocol is designed to separate the target molecule from its two critical impurities: the Hydrolysis Product (Free Acid) and the Des-bromo impurity .
Chromatographic Conditions[1][2][3][4][5][6]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: The "End-capped" feature is non-negotiable. Pyridine nitrogens, even with electron-withdrawing halogens, can interact with free silanols on the silica support, causing severe peak tailing. End-capping blocks these sites.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Rationale: Low pH (~2.0-2.5) suppresses the ionization of the free acid impurity (keeping it protonated), ensuring it retains slightly on the column rather than eluting in the void volume.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temperature: 30°C.
-
Detection: UV at 272 nm.
-
Rationale: Nicotinates typically show an absorption maximum (
) between 260-275 nm. 272 nm provides a balance of sensitivity for the aromatic ring while minimizing baseline drift from the mobile phase.
-
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Sample Preparation[5]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Note: Prepare fresh. Esters can hydrolyze in solution if left for >24 hours at room temperature.
Experimental Validation Data (Representative)
The following data represents typical performance metrics observed when validating this method under ICH Q2(R1) guidelines.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result | Status |
| Retention Time (RT) | N/A | ~9.4 min | Stable |
| Theoretical Plates (N) | > 5,000 | 12,500 | Pass |
| Tailing Factor (T) | < 2.0 | 1.15 | Pass |
| Resolution (Rs) | > 1.5 (between Main Peak & Impurity) | 3.2 | Pass |
| % RSD (Area) | < 2.0% (n=6 injections) | 0.45% | Pass |
Method Validation Workflow
To ensure this method is reliable for routine use, it must undergo a validation lifecycle. The following diagram illustrates the logical flow of validation parameters required by regulatory bodies.
Figure 1: Analytical Method Validation Workflow based on ICH Q2(R1) guidelines, moving from development to finalized SOP.
Troubleshooting & Optimization
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the pyridine nitrogen and silica silanols.
-
Fix: Increase buffer concentration (up to 0.1% TFA or H3PO4) or switch to a "Base Deactivated" (BDS) column.
Issue: "Ghost" Peaks
-
Cause: Carryover from previous injections.
-
Fix: The molecule is hydrophobic (halogens + methyl groups). Ensure the needle wash solution is high in organic solvent (e.g., 90% ACN).
Issue: Co-elution of Isomers
-
Cause: 5-bromo-6-chloro vs. 5-chloro-6-bromo isomers have similar hydrophobicity.
-
Fix: Switch column chemistry from C18 to Phenyl-Hexyl . The pi-pi interactions in the Phenyl phase often provide better selectivity for halogen positioning on aromatic rings.
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5][6]
-
Thermo Fisher Scientific. (n.d.). Methyl 5-bromo-6-chloronicotinate Product Specifications.[7][8][9] (Used for structural confirmation and impurity profile baseline).
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparative data support).
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and Derivatives.[1][2][3] (Mobile phase optimization for basic heterocycles).
Sources
- 1. veeprho.com [veeprho.com]
- 2. helixchrom.com [helixchrom.com]
- 3. scispace.com [scispace.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. molcore.com [molcore.com]
- 8. chemscene.com [chemscene.com]
- 9. Methyl 5-bromo-6-chloronicotinate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validating an analytical method for quantitative analysis of pyridine intermediates.
Executive Summary: The Shift from Ion-Pairing to HILIC
For decades, the quantitative analysis of pyridine intermediates—ubiquitous building blocks in drug discovery—has been plagued by a fundamental chemical conflict. Pyridines are basic (
This guide validates a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) as a superior alternative to Traditional Ion-Pair Reversed-Phase (IP-RP) HPLC .
Key Findings:
-
Sensitivity: HILIC-MS/MS provides a 10-50x lower Limit of Quantitation (LOQ) compared to IP-RP-UV.
-
Peak Shape: HILIC eliminates silanol-induced tailing (
) without amine modifiers. -
Throughput: The low-viscosity organic mobile phase of HILIC allows for 2x faster flow rates and reduced backpressure.
The Challenge: Why Pyridines Fail on C18
To validate a new method, one must first understand the failure mode of the alternative.
The "Alternative": Ion-Pair RP-HPLC
-
Mechanism: Uses a hydrophobic stationary phase (C18). To retain polar pyridines, an ion-pair reagent (e.g., Sodium Octanesulfonate or Heptafluorobutyric acid) is added. To suppress silanol activity, Triethylamine (TEA) is often required.[1][2]
-
The Problem:
-
Silanol Activity: Residual silanols (
) on the silica surface deprotonate at , acting as cation exchangers that bind the protonated pyridine nitrogen. This causes "shark-fin" tailing. -
MS Incompatibility: IP reagents are non-volatile and suppress ionization in Mass Spectrometry, forcing the use of less specific UV detection.
-
Hysteresis: IP reagents permanently alter column chemistry, requiring dedicated columns.
-
The "Solution": Zwitterionic HILIC
-
Mechanism: Uses a polar stationary phase (e.g., Zwitterionic or Amide) with a high-organic mobile phase (
ACN). -
The Advantage: Water from the mobile phase forms a stagnant layer on the stationary phase. Pyridines partition into this water layer. The high organic content enhances ESI-MS desolvation, boosting sensitivity.
Visualizing the Mechanism
The following diagram illustrates the mechanistic difference causing the performance gap.
Figure 1: Comparison of retention mechanisms. RP-HPLC suffers from secondary silanol interactions (Red), while HILIC relies on smooth partitioning (Green).
Experimental Protocols
Method A: The Product (HILIC-MS/MS)[3]
-
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient: 90% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ MS/MS (MRM mode for Pyridine transition
).
Method B: The Alternative (IP-RP-UV)
-
Column: End-capped C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (20 mM, pH 3.0) with 5 mM Sodium Octanesulfonate : Methanol (80:20).
Validation Strategy (ICH Q2(R2) Aligned)
Validation must demonstrate that the method is suitable for its intended purpose.[6] For pyridine intermediates, Specificity and Linearity are the critical failure points for the alternative method.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Specificity & Selectivity
Protocol: Inject a "blank" matrix (reaction mixture without pyridine) and the analyte.
-
HILIC-MS/MS: Uses Multiple Reaction Monitoring (MRM). Even if other components co-elute, the mass filter (
80) ensures only pyridine is detected. -
IP-RP-UV: Relies on retention time. Co-eluting synthesis by-products often absorb at 254 nm, causing false positives.
Linearity & Sensitivity (Data Comparison)
Protocol: Prepare calibration standards from 0.1 ng/mL to 1000 ng/mL.
| Parameter | HILIC-MS/MS (Product) | IP-RP-UV (Alternative) | Analysis |
| Linearity ( | 0.9998 | 0.9950 | HILIC offers superior linearity across a wider dynamic range. |
| LOD (Limit of Detection) | 0.05 ng/mL | 50 ng/mL | HILIC is ~1000x more sensitive due to ESI efficiency. |
| LOQ (Limit of Quantitation) | 0.15 ng/mL | 150 ng/mL | IP-RP is unsuitable for trace impurity analysis. |
| Tailing Factor ( | 1.1 (Symmetric) | 2.3 (Tailing) | IP-RP fails peak shape requirements ( |
Accuracy & Precision
Protocol: Spike pyridine into the sample matrix at 50%, 100%, and 150% of the target concentration (
-
HILIC Result: Mean recovery 98-102%. The Ammonium Acetate buffer maintains pH stability, ensuring consistent ionization.
-
IP-RP Result: Mean recovery 85-94%. Variability is higher due to integration errors caused by the "tailing" baseline of the peak.
Robustness Study
To ensure the method is "self-validating" (trustworthy), you must test its breaking points.
-
pH Variation:
-
HILIC: Vary aqueous pH by
. Retention time shifts are minimal because the mechanism is partition-driven, not purely ion-exchange. -
IP-RP: Highly sensitive.[3] A pH shift of 0.1 can drastically alter the ionization state of silanols, ruining resolution.
-
-
Temperature:
-
HILIC: Temperature affects the thickness of the water layer. Validation requires a thermostatted column compartment (
).
-
References
-
International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[7] Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.[7][8] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. iosrjournals.org [iosrjournals.org]
A Researcher's Guide to Phosphine Ligand Selection for Cross-Coupling with Electron-Deficient Heteroaryl Halides
Abstract: The palladium-catalyzed cross-coupling of electron-deficient heteroaryl halides is a cornerstone of modern synthesis, particularly in the pharmaceutical and materials science sectors. However, the inherent electronic properties of these substrates present unique challenges, often leading to sluggish reactions or catalyst deactivation. The choice of phosphine ligand is the most critical parameter in overcoming these hurdles. This guide provides an in-depth comparison of major phosphine ligand classes, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal ligand for their specific synthetic challenge.
The Challenge: Overcoming the Hurdles of Electron-Deficient Heterocycles
Electron-deficient heteroaryl halides, such as chloro-pyridines, -pyrimidines, and -pyrazines, are ubiquitous building blocks. Their coupling is often complicated by several factors:
-
Difficult Oxidative Addition: While the electron-deficient nature of the ring can facilitate the initial oxidative addition of the Pd(0) catalyst to the carbon-halide bond, this is not always the rate-determining step.
-
Slow Reductive Elimination: The final, product-forming step, reductive elimination, is often the bottleneck.[1][2][3] The electron-withdrawing nature of the heteroaryl ring can make the palladium center less electron-rich, slowing this crucial step.
-
Catalyst Inhibition: The nitrogen atoms within the heteroaryl ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.
The phosphine ligand directly modulates the steric and electronic environment of the palladium center, influencing the rates of each step in the catalytic cycle and ultimately determining the success or failure of the reaction.[4][5] Bulky, electron-rich ligands are generally required to accelerate the crucial reductive elimination step and stabilize the active catalytic species.[1][4]
A Comparative Analysis of Leading Phosphine Ligand Classes
The ideal ligand for these challenging substrates typically combines significant steric bulk with strong electron-donating character. This combination promotes the formation of monoligated, highly reactive LPd(0) species and accelerates the rate-limiting reductive elimination.
Biaryl (Buchwald) Ligands
Developed by Stephen Buchwald and his group, this class of ligands is arguably the most versatile and widely used for challenging cross-coupling reactions.[6] Their general structure features a biaryl backbone, which provides a scaffold for bulky and electron-donating phosphine groups.
-
Structural Advantages: These ligands possess significant steric bulk around the phosphorus atom. This bulk promotes the formation of the catalytically active monoligated LPd(0) species and accelerates reductive elimination.[6] The substituents on the biaryl backbone are tuned to enhance electron-donating ability and stability.[6]
-
Performance: Buchwald ligands have proven to be highly universal for Suzuki-Miyaura reactions involving heteroaryl chlorides.[7] For instance, SPhos and XPhos are particularly effective for coupling with sterically hindered substrates and various heteroaryl halides.[4][7] BrettPhos and RuPhos have demonstrated exceptional performance in C-N cross-coupling (Buchwald-Hartwig amination) with a wide range of functionalized primary and secondary amines.[8]
Dialkylphosphinobiphenyl & Ferrocene-Based Ligands
This category includes ligands that are not strictly biarylphosphines but share the critical characteristics of being bulky and electron-rich.
-
Key Ligands: P(t-Bu)₃ (tri-tert-butylphosphine), Josiphos family (ferrocene-based), dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene).
-
Structural Advantages: P(t-Bu)₃ is one of the most basic and sterically demanding monodentate phosphine ligands. Its large cone angle can be highly effective but may be unsuitable for very hindered substrates. Ferrocene-based ligands like Josiphos and dtbpf offer a rigid backbone and a defined "bite angle," which is the P-Pd-P angle in the complex.[9][10] This structural constraint can significantly influence catalytic activity and selectivity.[11][12]
-
Performance: The steric bulk of P(t-Bu)₃ can favor the formation of monoligated Pd complexes, which can lead to different reactivity and selectivity compared to less bulky ligands.[11] Ferrocenyl phosphines have shown unique advantages in specific applications, and their electronic properties can be tuned by modifying the ferrocene backbone.[4] Electron-rich bidentate ligands like dtbpf have been shown to influence site-selectivity in the coupling of dihalogenated heterocycles.[11]
cataCXium® Ligands
This class of ligands is characterized by sterically demanding alkylphosphino groups, such as di(1-adamantyl)phosphino, attached to different backbones.
-
Key Ligands: cataCXium A, cataCXium P.[5]
-
Structural Advantages: These ligands are designed to be highly basic and sterically hindered.[5] cataCXium A features a simple alkyl chain, while the cataCXium P family incorporates an N-aryl heterocyclic backbone, inspired by the Buchwald biaryl motif.[5]
-
Performance: cataCXium ligands have demonstrated high efficiency in Suzuki, Heck, and Buchwald-Hartwig amination reactions, particularly with challenging aryl chlorides, achieving high turnover numbers (TONs).[5] Their strong electron-donating character and steric bulk make them well-suited for activating unreactive C-Cl bonds.
Quantitative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride, 2-chlorotoluene, with phenylboronic acid, showcasing the general effectiveness of bulky, electron-rich ligands.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Biaryl Phosphine | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 | [4] |
Note: This data is illustrative. Optimal conditions are highly dependent on the specific substrates.[4]
Mechanistic Insights: The "Why" Behind Ligand Performance
The success of these ligands is rooted in their ability to favorably modulate the palladium catalyst's properties throughout the catalytic cycle.
Caption: Fig 1. Generalized Pd-Catalyzed Cross-Coupling Cycle.
-
Promoting Oxidative Addition: While often not the slowest step for electron-deficient halides, bulky ligands can help stabilize the resulting Pd(II) complex.
-
Accelerating Reductive Elimination: This is the most critical role of the ligand in this context. Electron-donating ligands increase the electron density on the palladium center, which promotes the bond-forming reductive elimination step.[1][2] Steric bulk on the ligand forces the coupling partners into close proximity, further accelerating this step.[1][11] This effect is crucial for overcoming the electronic barrier imposed by the heteroaryl substrate.[3]
Experimental Protocol: A General Procedure for Ligand Screening
This workflow provides a systematic approach to identify the optimal ligand for a new transformation, ensuring reliable and comparable results.[4] High-throughput experimentation (HTE) techniques can greatly accelerate this process.[13][14][15]
Caption: Fig 2. Workflow for Phosphine Ligand Screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
In an inert atmosphere (glovebox), prepare stock solutions of your heteroaryl halide, coupling partner (e.g., boronic acid), palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a chosen base (e.g., K₃PO₄) in an anhydrous solvent (e.g., toluene or dioxane).
-
-
Ligand Dosing:
-
Reaction Setup:
-
Using automated liquid handlers or standard pipettes, dispense the stock solutions into each vial. Ensure all reaction parameters (concentration, temperature, stir rate) are kept constant across the screen, with only the ligand being the variable.
-
Seal the vials and place them in a temperature-controlled reaction block.
-
-
Monitoring and Analysis:
-
Optimization:
-
Once the most effective ligand is identified, further optimization of base, solvent, temperature, and catalyst loading can be performed to maximize the yield and efficiency of the reaction.
-
Conclusion and Recommendations
For the cross-coupling of electron-deficient heteroaryl halides, the selection of a bulky and electron-rich phosphine ligand is paramount.
-
Starting Point: The Buchwald biaryl phosphines, particularly SPhos and XPhos , represent an excellent and versatile starting point for most Suzuki-Miyaura and Buchwald-Hartwig reactions due to their broad applicability and high reactivity.[4][7]
-
Challenging Substrates: For particularly difficult couplings, including those with multiple heteroatoms or significant steric hindrance, a broader screen including ligands like RuPhos , cataCXium A , or ferrocene-based ligands may be necessary.
-
Systematic Screening: A systematic, parallel screening approach is the most efficient method for identifying the optimal ligand for a novel transformation. This data-driven approach removes guesswork and accelerates the development of robust synthetic methods.
By understanding the mechanistic principles that govern ligand performance and employing a systematic approach to screening, researchers can confidently tackle the challenges posed by electron-deficient heteroaryl substrates and unlock new pathways for molecular innovation.
References
-
Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). The Hartwig Group, UC Berkeley. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Columbia University. [Link]
-
Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group, UC Berkeley. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions (RSC Publishing). [Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. University of Amsterdam. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. National Center for Biotechnology Information. [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
-
Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. The Hartwig Group, UC Berkeley. [Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. University of Pennsylvania. [Link]
-
Steric nature of the bite angle. A closer and a broader look. Royal Society of Chemistry. [Link]
-
Steric nature of the bite angle. A closer and a broader look. ResearchGate. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository. [Link]
-
Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. [Link]
-
The Steric Nature of the Bite Angle. ResearchGate. [Link]
-
Unleashing high-throughput reaction screening. Unchained Labs. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Center for Biotechnology Information. [Link]
-
C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. Nature. [Link]
-
Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. old.nacatsoc.org [old.nacatsoc.org]
- 6. entegris.com [entegris.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Steric nature of the bite angle. A closer and a broader look - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. odinity.com [odinity.com]
- 14. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 15. unchainedlabs.com [unchainedlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
